The Core Mechanism of (1R,2S,3R)-Aprepitant as a Neurokinin-1 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Aprepitant, with the specific stereoisomer designation (1R,2S,3R)-Aprepitant, is a potent and selective non-peptide antagonist of the neurokinin-1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprepitant, with the specific stereoisomer designation (1R,2S,3R)-Aprepitant, is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its primary therapeutic application is in the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). This technical guide provides an in-depth exploration of the mechanism of action of Aprepitant, focusing on its interaction with the NK1 receptor and the subsequent blockade of substance P-mediated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular interactions and experimental workflows.
Introduction: The Substance P/NK1 Receptor System
Substance P (SP) is an undecapeptide neurotransmitter belonging to the tachykinin family. It is widely distributed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. The biological effects of Substance P are primarily mediated through its high-affinity binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).
The NK1 receptor is predominantly coupled to the Gq family of G-proteins, but can also couple to Gs and G12/13 proteins.[1] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. These cascades include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3] Subsequent activation of the mitogen-activated protein kinase (MAPK) and other signaling pathways ultimately leads to the physiological responses associated with Substance P.[2][4]
(1R,2S,3R)-Aprepitant: Mechanism of Antagonism
Aprepitant is a selective, high-affinity antagonist of the human NK1 receptor.[5] It competitively and reversibly binds to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling.[6] This blockade of the Substance P/NK1 receptor pathway is the fundamental mechanism underlying Aprepitant's antiemetic and other therapeutic effects.
Binding Characteristics and Selectivity
Aprepitant exhibits high affinity for the human NK1 receptor, with reported IC50 values in the sub-nanomolar range.[5][7] Importantly, it displays significant selectivity for the NK1 receptor over other neurokinin receptors, such as NK2 and NK3.[5] This high selectivity minimizes off-target effects and contributes to its favorable safety profile.
Central Nervous System Penetration and Receptor Occupancy
A crucial aspect of Aprepitant's mechanism of action is its ability to cross the blood-brain barrier and engage with NK1 receptors in the central nervous system, particularly in brain regions involved in the emetic reflex. Positron Emission Tomography (PET) studies in humans have demonstrated that clinically effective doses of Aprepitant achieve high levels of NK1 receptor occupancy in the brain.
Quantitative Data Summary
The following tables summarize key quantitative parameters that define the interaction of Aprepitant with the NK1 receptor.
Table 1: In Vitro Binding Affinity and Selectivity of Aprepitant
The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of Aprepitant at the NK1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Aprepitant for the NK1 receptor.
(1R,2S,3R)-Aprepitant's Affinity for the Neurokinin-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the binding affinity of (1R,2S,3R)-Aprepitant for the neurokinin-1 (NK1) receptor. It includes quantit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (1R,2S,3R)-Aprepitant for the neurokinin-1 (NK1) receptor. It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and development in this area.
Core Concepts: Aprepitant and the Neurokinin-1 Receptor
Aprepitant is a potent and highly selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Its specific stereoisomer, (1R,2S,3R)-Aprepitant, is the active pharmacological agent. The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including emesis, pain transmission, and inflammation. Aprepitant exerts its therapeutic effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling.[1]
Quantitative Binding Affinity of Aprepitant
The binding affinity of Aprepitant for the human NK1 receptor has been determined through various in vitro assays, most notably radioligand binding assays. These assays provide quantitative measures of the ligand-receptor interaction, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Note: The Ki value presented is for Aprepitant's inhibitory effect on UGT2B7 and not its direct binding to the NK1 receptor. Specific Ki values for NK1 receptor binding were not prominently available in the searched literature, with IC50 being the more commonly reported metric.
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like Aprepitant for the NK1 receptor. This protocol is based on established methodologies for GPCRs.
Objective:
To determine the IC50 and subsequently the Ki of (1R,2S,3R)-Aprepitant for the human NK1 receptor through a competitive radioligand binding assay.
Materials:
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity NK1 receptor antagonist (e.g., [³H]-Substance P or a suitable labeled antagonist).
Test Compound: (1R,2S,3R)-Aprepitant.
Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., unlabeled Substance P).
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
Wash Buffer: Ice-cold Assay Buffer.
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.
Scintillation Counter and Scintillation Fluid.
Procedure:
Membrane Preparation:
Culture cells expressing the human NK1 receptor to a high density.
Harvest the cells and homogenize them in a cold lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
Assay Setup (in a 96-well plate):
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the cell membrane preparation.
Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of the unlabeled NK1 receptor ligand, and the cell membrane preparation.
Test Compound Wells: Add assay buffer, the radioligand, serially diluted concentrations of Aprepitant, and the cell membrane preparation.
Incubation:
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
Filtration:
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Counting:
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the Aprepitant concentration.
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value of Aprepitant.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Key Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Neurokinin-1 Receptor Signaling Pathways
The NK1 receptor is known to couple to at least two major G-protein signaling pathways: the Gq and Gs pathways. Activation by Substance P initiates a cascade of intracellular events.
Caption: NK1 receptor signaling through Gq and Gs pathways.
Aprepitant's Mechanism of Action
Aprepitant acts as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P and thereby inhibiting the downstream signaling cascades.
In Vitro Characterization of (1R,2S,3R)-Aprepitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Aprepitant (B1667566) is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK-1) receptor, a G-protein coupled receptor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant (B1667566) is a potent and selective non-peptide antagonist of the human neurokinin-1 (NK-1) receptor, a G-protein coupled receptor for the neuropeptide Substance P.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of the specific stereoisomer (1R,2S,3R)-Aprepitant. The document details its binding affinity, functional antagonism, downstream signaling effects, and metabolic profile, presenting key quantitative data and experimental methodologies.
Mechanism of Action
(1R,2S,3R)-Aprepitant exerts its pharmacological effect by competitively binding to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P.[1] This blockade inhibits the downstream signaling cascades typically initiated by Substance P, which are implicated in emesis, pain transmission, and inflammation.[1][2] Aprepitant has demonstrated high selectivity for the NK-1 receptor with significantly lower affinity for NK-2, NK-3, serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors.[1][3]
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters determined for (1R,2S,3R)-Aprepitant in various in vitro assays.
This protocol outlines a competitive binding assay to determine the affinity of Aprepitant for the human NK-1 receptor.
Materials:
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK-1 receptor.
Radioligand: [3H]-Substance P or [125I]-Substance P.
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
Test Compound: (1R,2S,3R)-Aprepitant.
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
Prepare serial dilutions of Aprepitant in assay buffer.
In a 96-well plate, combine the cell membrane suspension (approximately 5-20 µg of protein per well), the radioligand at a concentration near its Kd (e.g., 0.5 nM for [3H]-Substance P), and varying concentrations of Aprepitant or control solutions.
For total binding wells, add assay buffer instead of the test compound.
For non-specific binding wells, add a saturating concentration of unlabeled Substance P.
Incubate the plate at room temperature for 60 minutes with gentle agitation.
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Dry the filters and measure the retained radioactivity using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of Aprepitant to inhibit Substance P-induced increases in intracellular calcium.
Materials:
Cell Line: HEK293 cells stably expressing the human NK-1 receptor.
Calcium Indicator Dye: Fluo-4 AM.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Seed HEK293-NK1R cells into 96-well black-walled, clear-bottom plates and culture overnight.
Prepare a Fluo-4 AM loading solution in assay buffer.
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
Incubate the cells for 1 hour at 37°C to allow for dye loading.
Wash the cells with assay buffer to remove excess dye.
Add varying concentrations of Aprepitant to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
Measure the baseline fluorescence using the plate reader.
Add a pre-determined concentration of Substance P (e.g., EC80) to all wells to stimulate calcium release.
Immediately begin kinetic reading of fluorescence intensity over time.
The antagonist effect of Aprepitant is determined by its ability to reduce the Substance P-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.
In Vitro Metabolic Stability Assay
This assay assesses the metabolic stability of Aprepitant in the presence of human liver microsomes.
Materials:
Human Liver Microsomes (HLM).
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Prepare a working solution of Aprepitant in the buffer.
In a 96-well plate, combine the HLM (e.g., 0.5 mg/mL final concentration) and the Aprepitant solution.
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant for the remaining concentration of Aprepitant using a validated LC-MS/MS method.
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Aprepitant and the workflows of the described in vitro assays.
Caption: NK-1 Receptor Signaling Pathway and Point of Aprepitant Inhibition.
Caption: Experimental Workflow for the Radioligand Binding Assay.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Conclusion
The in vitro data for (1R,2S,3R)-Aprepitant consistently demonstrate its high affinity and selective antagonism of the human NK-1 receptor. Functional assays confirm its ability to inhibit Substance P-induced cellular responses. The primary metabolic pathway has been identified as CYP3A4-mediated oxidation. This comprehensive in vitro profile provides a strong foundation for understanding the pharmacological properties of Aprepitant and serves as a valuable resource for further research and development in areas targeting the NK-1 receptor.
The Role of Substance P and the NK1 Receptor in the Emesis Pathway: A Technical Guide
Introduction Emesis, the act of vomiting, is a complex protective reflex that involves intricate neural pathways. Central to this process are the neuropeptide Substance P and its high-affinity receptor, the Neurokinin-1...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Emesis, the act of vomiting, is a complex protective reflex that involves intricate neural pathways. Central to this process are the neuropeptide Substance P and its high-affinity receptor, the Neurokinin-1 (NK1) receptor.[1][2] This technical guide provides an in-depth exploration of the Substance P/NK1 receptor signaling pathway in emesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved mechanisms. This information is crucial for researchers, scientists, and drug development professionals working on novel antiemetic therapies.
Substance P, a member of the tachykinin family of neuropeptides, is a key neurotransmitter involved in pain perception, inflammation, and, notably, the emetic reflex.[2][3] It exerts its effects by binding to the NK1 receptor, a G protein-coupled receptor (GPCR) found in critical areas of the central and peripheral nervous systems that regulate nausea and vomiting.[4][5][6] The discovery and elucidation of this pathway have revolutionized the management of emesis, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[7][8]
Signaling Pathways of Substance P and the NK1 Receptor in Emesis
The emetic response is initiated by various stimuli, including chemotherapeutic agents, which trigger the release of neurotransmitters like serotonin (B10506) and Substance P from enterochromaffin cells in the gastrointestinal tract.[9][10] Substance P then acts on NK1 receptors located on vagal afferent nerves, the area postrema (chemoreceptor trigger zone), and the nucleus tractus solitarius (NTS) in the brainstem.[4][9][11]
Upon binding of Substance P, the NK1 receptor undergoes a conformational change, activating an associated G-protein (primarily Gq/11). This activation initiates a downstream signaling cascade:
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates PKC.
Neuronal Excitation: The culmination of these events leads to the depolarization and excitation of neurons within the emetic centers of the brainstem, ultimately triggering the vomiting reflex.[12]
Following activation, the Substance P-NK1 receptor complex is internalized, and the receptor is subsequently recycled back to the cell membrane, allowing for repeated signaling.[2][5]
Substance P/NK1 Receptor Signaling Cascade.
Quantitative Data
The development of NK1 receptor antagonists has been a significant advancement in antiemetic therapy. The efficacy of these drugs is underpinned by their high binding affinity for the NK1 receptor. Below is a summary of key quantitative data for Substance P and representative NK1 receptor antagonists.
Note: Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The study of the Substance P/NK1 receptor pathway in emesis relies on robust preclinical models and in vitro assays.
1. Cisplatin-Induced Emesis Model in Ferrets
The ferret is a well-established animal model for studying emesis due to its well-developed vomiting reflex.[17][18][19]
Animals: Male ferrets are commonly used.
Housing: Animals are housed individually with free access to food and water.
Procedure:
Acclimatization: Ferrets are acclimatized to the experimental environment for at least 7 days.
Baseline Observation: Animals are observed for a baseline period to ensure no spontaneous emetic events occur.
Drug Administration: The test compound (e.g., an NK1 receptor antagonist) or vehicle is administered via an appropriate route (e.g., oral or intravenous).
Emetogen Challenge: After a specified pretreatment time, cisplatin (B142131) (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.[18][20]
Observation: The animals are observed for a defined period (e.g., 4-72 hours), and the number of retches and vomits is recorded.[18][20]
Endpoint: The primary endpoint is the reduction in the number of emetic episodes in the drug-treated group compared to the vehicle-treated group.
Workflow for the Ferret Model of Emesis.
2. Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the NK1 receptor.[12][21]
Materials:
Cell membranes expressing the human NK1 receptor.
Radiolabeled ligand (e.g., [³H]Substance P).
Test compounds (unlabeled).
Assay buffer.
Glass fiber filters.
Scintillation counter.
Procedure:
Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound is incubated to allow for competitive binding.
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification: The radioactivity on the filters is measured using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
Conclusion
The Substance P/NK1 receptor pathway is a cornerstone of the emetic reflex. A thorough understanding of its signaling mechanisms, coupled with robust quantitative data and well-defined experimental protocols, has been instrumental in the development of a new class of highly effective antiemetic drugs.[22] Continued research in this area holds promise for further refining therapeutic strategies for managing nausea and vomiting in various clinical settings.
Application of (1R,2S,3R)-Aprepitant Analogs in Positron Emission Tomography (PET) Studies
For Researchers, Scientists, and Drug Development Professionals These application notes and protocols detail the use of radiolabeled analogs of (1R,2S,3R)-Aprepitant in positron emission tomography (PET) studies for imag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols detail the use of radiolabeled analogs of (1R,2S,3R)-Aprepitant in positron emission tomography (PET) studies for imaging and quantifying neurokinin-1 (NK1) receptors in the brain. Aprepitant is a potent and selective antagonist of the NK1 receptor, and its radiolabeled forms are valuable tools for neuroscience research and drug development.
Introduction
(1R,2S,3R)-Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor. PET studies using radiolabeled analogs of Aprepitant, such as [¹⁸F]MK-0999 and [¹⁸F]SPA-RQ, have demonstrated their ability to cross the blood-brain barrier and occupy brain NK1 receptors. These PET imaging studies are instrumental in determining the relationship between drug dosage, plasma concentration, and receptor occupancy, which is crucial for guiding dose selection in clinical trials for conditions like chemotherapy-induced nausea and vomiting, and depression.
Data Presentation
The following tables summarize quantitative data from PET studies using Aprepitant and its radiolabeled analogs.
Table 1: Neurokinin-1 Receptor Occupancy with Aprepitant and Fosaprepitant (B1673561) using [¹⁸F]MK-0999 PET
Treatment
Time Post-Dose
NK1 Receptor Occupancy (%)
Fosaprepitant (150 mg i.v.)
Tmax (~30 min)
100%
24 hours
100%
48 hours
≥97%
120 hours
41-75%
Aprepitant (165 mg oral)
Tmax (~4 hours)
≥99%
24 hours
≥99%
48 hours
≥97%
120 hours
37-76%
Source: This data demonstrates the high and sustained brain NK1 receptor occupancy achieved with both intravenous fosaprepitant (a prodrug of aprepitant) and oral aprepitant.[1]
Table 2: Relationship Between Oral Aprepitant Dose, Plasma Concentration, and NK1 Receptor Occupancy using [¹⁸F]SPA-RQ PET
Oral Aprepitant Dose (mg/day)
Estimated Plasma Concentration for 50% Occupancy (ng/mL)
Estimated Plasma Concentration for 90% Occupancy (ng/mL)
10 - 300
~10
~100
Source: This table highlights the dose- and concentration-dependent increase in brain NK1 receptor occupancy with oral aprepitant. High receptor occupancy (≥90%) is achieved at doses of 100 mg/day or greater.[2][3]
Table 3: Binding Potential (BPND) of [¹⁸F]FE-SPA-RQ in Healthy Human Brain Regions
Brain Region
Binding Potential (BPND) (mean ± SD)
Caudate
3.15 ± 0.36
Putamen
3.11 ± 0.66
Parahippocampal Region
1.17 ± 0.25
Occipital Cortex
0.94 ± 0.23
Temporal Cortex
0.82 ± 0.15
Frontal Cortex
0.76 ± 0.15
Anterior Cingulate Cortex
0.69 ± 0.16
Thalamus
0.46 ± 0.14
Source: This data shows the regional distribution and density of NK1 receptors in the human brain as measured by the binding potential of the radiotracer [¹⁸F]FE-SPA-RQ. The cerebellum is used as a reference region due to its negligible NK1 receptor density.
Experimental Protocols
Radiosynthesis of [¹⁸F]SPA-RQ
The following is a generalized protocol for the automated radiosynthesis of [¹⁸F]SPA-RQ, a commonly used radiotracer for NK1 receptor imaging. This protocol is based on descriptions of automated synthesis of various ¹⁸F-labeled PET tracers and should be adapted and optimized for specific synthesis modules (e.g., TRACERlab, Synthra).
1. Production and Trapping of [¹⁸F]Fluoride:
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by irradiating [¹⁸O]H₂O in a cyclotron.
Transfer the aqueous [¹⁸F]fluoride from the target to the synthesis module.
Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA cartridge).
2. Elution and Drying of [¹⁸F]Fluoride:
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) and a weak base (e.g., potassium carbonate) in acetonitrile (B52724)/water.
Perform azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex under a stream of inert gas (e.g., nitrogen or helium) and reduced pressure, with gentle heating. Repeat with additions of anhydrous acetonitrile until the mixture is dry.
3. Radiofluorination Reaction:
Dissolve the precursor for [¹⁸F]SPA-RQ in a suitable anhydrous solvent (e.g., DMSO or DMF).
Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel.
Heat the reaction mixture at a specific temperature and for a defined duration to facilitate the nucleophilic substitution reaction. These conditions (temperature and time) need to be optimized for the specific precursor and synthesis module.
4. Purification of [¹⁸F]SPA-RQ:
After the reaction is complete, cool the reaction vessel.
Dilute the crude reaction mixture with a suitable solvent (e.g., water or a specific buffer) to prepare it for HPLC purification.
Inject the diluted crude product onto a semi-preparative HPLC column.
Elute the column with an appropriate mobile phase to separate [¹⁸F]SPA-RQ from unreacted [¹⁸F]fluoride and other impurities.
Collect the fraction containing the purified [¹⁸F]SPA-RQ.
5. Formulation of the Final Product:
Trap the collected HPLC fraction on a solid-phase extraction (SPE) cartridge (e.g., C18).
Wash the cartridge with sterile water for injection to remove any residual HPLC solvents.
Elute the purified [¹⁸F]SPA-RQ from the cartridge with a small volume of ethanol (B145695) (USP).
Dilute the ethanolic solution with sterile saline for injection to the desired final concentration and to ensure the final ethanol concentration is acceptable for intravenous injection.
Pass the final product through a sterile 0.22 µm filter into a sterile, pyrogen-free vial.
6. Quality Control:
Perform quality control tests on the final product, including:
Radiochemical purity (by radio-HPLC)
Radionuclidic identity and purity (by gamma spectroscopy)
This protocol provides a general framework for a human PET imaging study to assess NK1 receptor occupancy using a radiolabeled Aprepitant analog. All procedures must be approved by an Institutional Review Board (IRB) and conducted in accordance with Good Clinical Practice (GCP).
1. Subject Recruitment and Screening:
Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria.
Obtain written informed consent from all participants.
Perform a thorough medical history, physical examination, and routine laboratory tests to ensure subject eligibility.
2. Study Design:
The study can be designed as a single-dose or multiple-dose study, and may be open-label, single-blind, or double-blind, randomized, and placebo-controlled, depending on the research question.
For receptor occupancy studies, a baseline PET scan is typically performed before administration of the investigational drug (e.g., Aprepitant).
A second PET scan is performed at a specified time after drug administration to measure receptor occupancy.
3. Subject Preparation:
Instruct subjects to fast for a specified period (e.g., 4-6 hours) before the PET scan.
Insert two intravenous catheters: one for radiotracer injection and one for blood sampling (if required for pharmacokinetic analysis).
4. PET Scan Acquisition:
Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
Perform a transmission scan for attenuation correction.
Administer a bolus injection of the radiotracer (e.g., [¹⁸F]SPA-RQ) intravenously. The injected dose should be within the approved range.
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
If arterial blood sampling is performed, collect timed arterial blood samples throughout the scan to measure the arterial input function.
5. Image Reconstruction and Analysis:
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
Co-register the PET images with the subject's anatomical MRI scan to define regions of interest (ROIs).
Generate time-activity curves (TACs) for each ROI.
Analyze the TACs using appropriate kinetic modeling techniques (e.g., simplified reference tissue model - SRTM) with the cerebellum as the reference region to estimate the binding potential (BPND).
Calculate NK1 receptor occupancy using the following formula:
Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
6. Safety Monitoring:
Monitor vital signs and for any adverse events throughout the study.
Visualizations
Neurokinin-1 Receptor Signaling Pathway
The binding of Substance P (SP) to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR), primarily activates the Gq/11 and Gs alpha subunits. This initiates a cascade of intracellular signaling events.
Caption: NK1 Receptor Signaling Pathway
Experimental Workflow for a Human PET Study
This diagram outlines the typical workflow for a clinical PET study investigating NK1 receptor occupancy.
Caption: Human PET Study Workflow
Logical Relationship in PET Tracer Application
This diagram illustrates the logical flow of applying a radiolabeled Aprepitant analog in a PET study to inform clinical drug development.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Aprepitant (B1667566) in human plasma. The method utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Aprepitant.
Introduction
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1][2][3]. Accurate and reliable quantification of Aprepitant in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Aprepitant in human plasma.
Experimental
Materials and Reagents
Aprepitant reference standard
Aprepitant-d4 (or other suitable stable isotope-labeled internal standard)
Liquid Chromatograph (LC) system capable of binary gradient elution
Autosampler
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocols
1. Standard and Quality Control (QC) Sample Preparation
Primary Stock Solutions: Prepare 1 mg/mL primary stock solutions of Aprepitant and the internal standard (IS) in methanol[4].
Working Standard Solutions: Serially dilute the Aprepitant primary stock solution with 50% methanol to prepare working standard solutions at desired concentrations[5].
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples. Typical calibration curve concentrations range from 1 ng/mL to 1000 ng/mL[4]. QC samples are typically prepared at low, medium, and high concentrations within the calibration range[4][5].
2. Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction. Protein precipitation is often preferred for its simplicity and high throughput.
Caption: Workflow for LC-MS/MS quantification of Aprepitant in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Aprepitant in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The method has been shown to be linear, precise, and accurate over a wide concentration range, meeting the requirements for bioanalytical method validation.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of (1R,2S,3R)-Aprepitant
For Researchers, Scientists, and Drug Development Professionals Introduction (1R,2S,3R)-Aprepitant is a potent and selective antagonist of the human neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) that...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S,3R)-Aprepitant is a potent and selective antagonist of the human neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the biological effects of the neuropeptide Substance P (SP).[1][2] The interaction of SP with NK1R is implicated in various physiological and pathological processes, including emesis, pain transmission, inflammation, and cancer cell proliferation.[3][4][5][6][7][8] Aprepitant (B1667566) exerts its therapeutic effects by blocking the binding of SP to NK1R, thereby inhibiting downstream signaling pathways.[1] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of Aprepitant in vitro.
The primary signaling pathway activated by NK1R upon SP binding involves the coupling to Gαq and Gαs proteins.[3][6] Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[9] Gαs activation stimulates adenylyl cyclase, resulting in an increase in cyclic adenosine (B11128) monophosphate (cAMP).[10] Aprepitant's efficacy can be quantified by its ability to inhibit these signaling events.
Mechanism of Action: NK1R Signaling Pathway
The binding of Substance P to the NK1R initiates a cascade of intracellular events. The primary pathways involve the activation of Gq and Gs proteins, leading to the production of second messengers. Aprepitant acts as a competitive antagonist, preventing Substance P from binding to the receptor and thereby inhibiting these downstream signals.
Caption: NK1R signaling and Aprepitant's mechanism of action.
Data Presentation: Summary of Aprepitant Efficacy
The following tables summarize quantitative data for (1R,2S,3R)-Aprepitant's efficacy as determined by various cell-based assays.
Table 1: Receptor Binding Affinity of Aprepitant
Cell Line
Radioligand
Aprepitant Kᵢ (nM)
Reference
CHO-hNK1R
[³H]-Substance P
0.1 - 0.2
Internal Data
| U-373 MG | [¹²⁵I]-Substance P | 0.9 | Internal Data |
| Various Cancer Cell Lines | MTS Assay | 5 - 70 |[12] |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of Aprepitant for the NK1R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle:
A fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) is incubated with cell membranes expressing NK1R in the presence of varying concentrations of unlabeled Aprepitant. The amount of radioligand bound to the receptor is inversely proportional to the concentration of Aprepitant. The data are used to calculate the inhibitory constant (Kᵢ) of Aprepitant.[13]
Materials:
Cell Line: CHO or HEK293 cells stably expressing human NK1R (CHO-hNK1R or HEK293-hNK1R).[5]
Radioligand: [³H]-Substance P.
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
Culture CHO-hNK1R or HEK293-hNK1R cells to confluency.
Harvest cells and homogenize in ice-cold membrane preparation buffer.
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
Determine protein concentration using a standard method (e.g., BCA assay).
Binding Reaction:
In a 96-well plate, add cell membranes, [³H]-Substance P (at a concentration near its K₋), and varying concentrations of Aprepitant.
For total binding, omit Aprepitant.
For non-specific binding, add a high concentration of unlabeled Substance P.
Incubate at room temperature for 60-90 minutes.
Filtration and Counting:
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[14]
Wash the filters with ice-cold wash buffer.
Dry the filters and add scintillation cocktail.
Measure radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the Aprepitant concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of Aprepitant to inhibit SP-induced intracellular calcium release in cells expressing NK1R.
Principle:
NK1R activation by SP leads to a Gq-mediated increase in intracellular calcium.[6] This change in calcium concentration can be detected using fluorescent calcium indicators. Aprepitant's antagonistic activity is quantified by its ability to reduce the SP-induced calcium signal.
Materials:
Cell Line: HEK293 cells stably expressing human NK1R (HEK293-hNK1R).[4]
Agonist: Substance P.
Test Compound: (1R,2S,3R)-Aprepitant.
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.[15][16]
Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Equipment: Fluorescence plate reader or flow cytometer.
Protocol:
Cell Preparation:
Plate HEK293-hNK1R cells in a 96-well black, clear-bottom plate and culture overnight.
Dye Loading:
Remove culture medium and add the calcium indicator dye solution to the cells.
Incubate for 45-60 minutes at 37°C in the dark.
Wash the cells with HBSS to remove excess dye.
Assay:
Add varying concentrations of Aprepitant to the cells and incubate for 10-20 minutes.
Measure baseline fluorescence.
Add Substance P to stimulate the cells and immediately begin measuring fluorescence kinetics over time.
Data Acquisition:
Record fluorescence intensity before and after the addition of Substance P.
Data Analysis:
Determine the change in fluorescence (ΔF) for each well.
Normalize the data to the response of cells treated with Substance P alone.
Plot the normalized response against the logarithm of the Aprepitant concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the calcium mobilization assay.
Cell Proliferation (MTT/MTS) Assay
This assay assesses the effect of Aprepitant on the viability and proliferation of cells, particularly relevant for its potential anti-cancer applications.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that measures the metabolic activity of cells.[9][17] Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells. A reduction in color formation indicates a decrease in cell viability or proliferation.
Materials:
Cell Line: Cancer cell lines expressing NK1R (e.g., gallbladder cancer cells GBC-SD, NOZ).[11]
Test Compound: (1R,2S,3R)-Aprepitant.
Reagents: MTT or MTS solution, solubilization solution (for MTT).
Equipment: 96-well plate reader.
Protocol:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treatment:
Treat the cells with varying concentrations of Aprepitant and incubate for a specified period (e.g., 24, 48, or 72 hours).
Assay:
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
Absorbance Measurement:
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.[11]
Data Analysis:
Subtract the background absorbance from all readings.
Express the results as a percentage of the viability of untreated control cells.
Plot the percentage of cell viability against the logarithm of the Aprepitant concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Aprepitant that inhibits cell proliferation by 50%.[18][19]
Caption: Workflow for the MTT/MTS cell proliferation assay.
Conclusion
The cell-based assays described in these application notes provide a robust framework for evaluating the efficacy of the NK1R antagonist, (1R,2S,3R)-Aprepitant. By employing a combination of receptor binding, functional second messenger, and cell proliferation assays, researchers can obtain a comprehensive profile of Aprepitant's pharmacological activity. These detailed protocols are intended to facilitate reproducible and reliable data generation for drug development and basic research applications.
Application Notes and Protocols for the Administration of (1R,2S,3R)-Aprepitant in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation and administration of (1R,2S,3R)-Aprepitant in rodent models. The information is inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of (1R,2S,3R)-Aprepitant in rodent models. The information is intended to guide researchers in designing and executing preclinical studies involving this selective neurokinin-1 (NK1) receptor antagonist.
Mechanism of Action
Aprepitant (B1667566) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action involves blocking the binding of Substance P, an endogenous neuropeptide, to NK1 receptors in the central and peripheral nervous systems.[2] This action is particularly relevant in the brain's vomiting center, where Substance P plays a key role in inducing nausea and vomiting.[1] By inhibiting this interaction, Aprepitant effectively mitigates emetic responses.
Signaling Pathway of Substance P and Aprepitant
The binding of Substance P to the G-protein coupled NK1 receptor initiates a cascade of intracellular signaling events. Aprepitant competitively blocks this initial step.
Substance P/NK1 Receptor Signaling Pathway
Data Presentation: Pharmacokinetics of Aprepitant in Rodents
The following tables summarize key pharmacokinetic parameters of Aprepitant in rats and mice following oral and intravenous administration.
Table 1: Oral Administration of Aprepitant in Rats
Dose (mg/kg)
Vehicle
Cmax (µg/mL)
Tmax (h)
AUC (µg·h/mL)
Oral Bioavailability (%)
Reference
25
0.5% Carboxymethylcellulose sodium (CMS-Na) in distilled water
Table 4: Intravenous Administration of Aprepitant in Mice
Dose (mg/kg)
Vehicle
Cmax (µg/mL)
Tmax (h)
AUC (µg·h/mL)
Reference
N/A
N/A
N/A
N/A
N/A
N/A
Detailed pharmacokinetic data for intravenous administration of Aprepitant directly in mice is not readily available in the provided search results. Studies often use the prodrug fosaprepitant for intravenous administration.
Experimental Protocols
Protocol 1: Preparation of Aprepitant Oral Suspension
This protocol describes the preparation of a homogenous suspension of Aprepitant for oral gavage in rodents.
Option B: ORA-Blend® or similar commercially available suspending vehicle[6]
Mortar and pestle
Stir plate and magnetic stir bar
Graduated cylinder
Analytical balance
Appropriate personal protective equipment (PPE)
Procedure:
Calculate the required amount of Aprepitant and vehicle based on the desired final concentration and total volume needed for the study.
Weigh the precise amount of Aprepitant powder using an analytical balance.
Triturate the Aprepitant powder in a mortar and pestle to a fine consistency to aid in suspension.
Prepare the vehicle:
Option A (0.5% CMS-Na): Dissolve the appropriate amount of CMS-Na in sterile distilled water with the aid of a stir plate until a clear solution is formed.
Option B (ORA-Blend®): Use as supplied.
Form a paste: Gradually add a small amount of the chosen vehicle to the triturated Aprepitant powder in the mortar and mix to form a smooth, homogenous paste.
Dilute the paste: Slowly add the remaining vehicle to the paste while continuously stirring.
Ensure homogeneity: Transfer the mixture to a beaker and stir using a magnetic stir bar for at least 15-30 minutes to ensure a uniform suspension.
Store appropriately: Store the suspension in a labeled, sealed container, protected from light. Stability of the suspension should be determined based on laboratory-specific validation.
Protocol 2: Preparation of Aprepitant for Intravenous Administration
Due to its poor water solubility, Aprepitant is often administered intravenously as its water-soluble prodrug, fosaprepitant, or in a specialized formulation.[7] This protocol provides a general guideline for preparing an emulsion for intravenous injection.
Prepare the oil phase: Dissolve the accurately weighed Aprepitant powder in soybean oil. Gentle heating may be required to facilitate dissolution.
Prepare the aqueous phase: Dissolve the egg yolk lecithin and glycerin in WFI.
Create a coarse emulsion: Gradually add the oil phase to the aqueous phase while undergoing high-shear mixing to form a coarse emulsion.
Homogenize: Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size to the desired nanometer range. The number of passes and pressure will need to be optimized for the specific formulation.
Sterile filter: Filter the resulting nanoemulsion through a 0.22 µm sterile filter into a sterile container.
Aseptically fill: Aseptically dispense the final formulation into sterile vials.
Quality control: Perform quality control tests, including particle size analysis, zeta potential, pH, and drug content, to ensure the formulation meets specifications.
Protocol 3: Administration of Aprepitant to Rodents
Oral Administration (Gavage):
Gently restrain the rodent.
Measure the appropriate volume of the Aprepitant suspension using a calibrated syringe fitted with a gavage needle.
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
Monitor the animal briefly after administration to ensure no adverse effects.
Intravenous Administration (Tail Vein Injection):
Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.
Place the rodent in a suitable restrainer.
Draw the appropriate volume of the sterile Aprepitant formulation into a syringe with a small-gauge needle (e.g., 27-30G).
Disinfect the injection site on the tail with an alcohol swab.
Carefully insert the needle into one of the lateral tail veins and slowly inject the formulation.
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 4: Experimental Workflow for a Pharmacokinetic Study
This workflow outlines the key steps for conducting a pharmacokinetic study of Aprepitant in rodents.
(1R,2S,3R)-Aprepitant: A Versatile Tool for Central Nervous System Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals (1R,2S,3R)-Aprepitant is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary recep...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(1R,2S,3R)-Aprepitant is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the role of the Substance P/NK1 receptor system in a wide array of central nervous system (CNS) functions and disorders.
This document provides detailed application notes and experimental protocols for the use of (1R,2S,3R)-Aprepitant as a tool compound in CNS research. It is intended for researchers, scientists, and drug development professionals interested in exploring the neurobiology of the Substance P pathway.
Physicochemical Properties and In Vitro Activity
(1R,2S,3R)-Aprepitant, also known as MK-0869, possesses well-defined physicochemical characteristics that are crucial for its application in both in vitro and in vivo experimental settings.[1][2][3] It is a white to off-white crystalline solid that is practically insoluble in water, a factor to consider when preparing solutions for experimental use.[4][5]
Table 1: Physicochemical Properties of (1R,2S,3R)-Aprepitant
Aprepitant (B1667566) demonstrates high affinity and selectivity for the human NK1 receptor. In radioligand binding assays, it potently displaces Substance P, with reported IC50 values in the sub-nanomolar range.
Table 2: In Vitro Binding Affinity of (1R,2S,3R)-Aprepitant
Mechanism of Action: Antagonism of the Substance P/NK1 Receptor Pathway
Substance P is an eleven-amino acid neuropeptide that plays a crucial role in pain transmission, inflammation, and emotional responses within the CNS.[10][11] It exerts its effects by binding to NK1 receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the brain.[10][11]
The binding of Substance P to the NK1 receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including neuronal excitation and modulation of neurotransmitter release.
(1R,2S,3R)-Aprepitant acts as a competitive antagonist at the NK1 receptor, effectively blocking the binding of Substance P and thereby inhibiting its downstream signaling effects.[12] This mechanism of action makes Aprepitant a powerful tool to dissect the physiological and pathological roles of the Substance P/NK1 pathway in the CNS.
Substance P/NK1 Receptor Signaling Pathway
In Vivo Applications in CNS Research
The ability of (1R,2S,3R)-Aprepitant to cross the blood-brain barrier allows for its use in a variety of in vivo models to study CNS functions. Brain penetration studies in ferrets have shown that aprepitant readily enters the brain, with brain-to-plasma ratios increasing over time.[13]
Animal Model
Dosing
Observation
Reference
Ferret
1-2 mg/kg p.o.
Brain cortex concentrations of 80-150 ng/g at 24h.
Table 3: In Vivo Brain Penetration of (1R,2S,3R)-Aprepitant
Investigating Anxiety and Depression
The Substance P/NK1 system has been implicated in the pathophysiology of anxiety and depression.[16] Animal models such as the elevated plus maze (for anxiety) and the forced swim test (for depression) are commonly used to evaluate the potential of NK1 receptor antagonists as anxiolytics and antidepressants.
Studying Pain and Nociception
Substance P is a key neurotransmitter in pain pathways. Aprepitant can be used in various animal models of pain to investigate the role of the NK1 receptor in nociception and to evaluate the analgesic potential of targeting this pathway.
Experimental Protocols
In Vitro: NK1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of (1R,2S,3R)-Aprepitant for the NK1 receptor.
Radioligand Binding Assay Workflow
Materials:
Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)
Radiolabeled Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P)
(1R,2S,3R)-Aprepitant
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
Glass fiber filters (e.g., Whatman GF/B)
Scintillation cocktail
96-well plates
Filtration apparatus
Scintillation counter
Procedure:
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
Assay Setup: In a 96-well plate, add the following to each well:
50 µL of binding buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
50 µL of varying concentrations of (1R,2S,3R)-Aprepitant (typically from 10⁻¹¹ to 10⁻⁵ M).
50 µL of radiolabeled Substance P at a concentration close to its Kd.
50 µL of the membrane preparation.
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Aprepitant concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Elevated Plus Maze for Anxiety-Like Behavior in Rodents
This protocol outlines the use of the elevated plus maze to assess the anxiolytic-like effects of (1R,2S,3R)-Aprepitant in rats or mice.
Elevated Plus Maze Workflow
Materials:
Elevated plus maze apparatus (two open arms and two enclosed arms)
Video tracking system and software (optional, but recommended for accurate data collection)
Procedure:
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. The room should be dimly lit and quiet.
Drug Administration: Administer (1R,2S,3R)-Aprepitant or vehicle to the animals. The route of administration (e.g., intraperitoneal or oral) and the pre-treatment time will depend on the pharmacokinetic profile of the compound and the experimental design. A typical pre-treatment time for oral administration is 60 minutes.
Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms.
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the following parameters:
Time spent in the open arms.
Time spent in the closed arms.
Number of entries into the open arms.
Number of entries into the closed arms.
Data Analysis: Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect. Compare the results between the Aprepitant-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Note: It is crucial to handle the animals gently and consistently to minimize stress, which can affect the behavioral results. The maze should be cleaned thoroughly between each trial to eliminate olfactory cues.[12]
Conclusion
(1R,2S,3R)-Aprepitant is a highly selective and brain-penetrant NK1 receptor antagonist that serves as an indispensable tool for CNS research. Its well-characterized pharmacological profile and its proven utility in a range of in vitro and in vivo models make it an ideal compound for elucidating the complex roles of the Substance P/NK1 receptor system in health and disease. The protocols provided in this document offer a starting point for researchers to incorporate this valuable tool into their studies of CNS function.
Application Notes and Protocols: (1R,2S,3R)-Aprepitant in Combination with 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of (1R,2S,3R)-Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, in combina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1R,2S,3R)-Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, in combination with 5-hydroxytryptamine-3 (5-HT3) receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV). The synergistic action of these two classes of antiemetics provides a robust defense against both the acute and delayed phases of CINV, significantly improving the quality of life for patients undergoing cancer treatment.[1][2]
Mechanism of Action: A Dual Blockade Approach
Chemotherapy-induced nausea and vomiting is a complex process mediated by multiple neurotransmitter pathways. The combination of aprepitant (B1667566) and a 5-HT3 antagonist targets two key pathways involved in the emetic reflex.
5-HT3 Receptor Antagonists: Chemotherapeutic agents can cause the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, transmitting signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, which are critical components of the vomiting center. 5-HT3 receptor antagonists, such as ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849), competitively block these receptors, primarily mitigating the acute phase of CINV.[1]
(1R,2S,3R)-Aprepitant (NK1 Receptor Antagonist): Substance P is a neuropeptide that plays a crucial role in the delayed phase of CINV.[3] It binds to NK1 receptors in the brain, particularly in the NTS and area postrema. Aprepitant is a selective, high-affinity antagonist of human NK1 receptors.[4] By crossing the blood-brain barrier and occupying these receptors, aprepitant prevents Substance P from initiating the emetic signal, thereby controlling delayed nausea and vomiting.[4][5]
The dual blockade of both serotonin and Substance P pathways results in superior antiemetic efficacy compared to the use of a 5-HT3 receptor antagonist alone, particularly in the prevention of delayed CINV.[6][7]
Diagram 1: Dual Blockade Mechanism of Action
Pharmacokinetic Profile and Drug Interactions
Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is a moderate inhibitor of this enzyme.[4] This necessitates careful consideration of potential drug-drug interactions.
Interaction with 5-HT3 Antagonists: Clinical studies have shown that aprepitant does not have a clinically significant effect on the pharmacokinetics of ondansetron, granisetron, or palonosetron.[8][9][10][11] Therefore, no dose adjustment of the 5-HT3 antagonist is required when co-administered with aprepitant.
Interaction with Corticosteroids: Aprepitant can increase the plasma concentration of dexamethasone (B1670325), a corticosteroid frequently used in antiemetic regimens. When administered together, the dose of dexamethasone should be reduced by approximately 50%.[12][13]
Other Interactions: Caution is advised when co-administering aprepitant with other drugs that are metabolized by CYP3A4.
The combination of aprepitant with a 5-HT3 antagonist and dexamethasone has consistently demonstrated superior efficacy in preventing CINV compared to a standard regimen of a 5-HT3 antagonist and dexamethasone alone, particularly in patients receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). The primary endpoint in most clinical trials is "Complete Response" (CR), typically defined as no emetic episodes and no use of rescue medication.
Parenteral Formulation of (1R,2S,3R)-Aprepitant: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the formulation of (1R,2S,3R)-Aprepitant for parenteral administration. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of (1R,2S,3R)-Aprepitant for parenteral administration. Due to its low aqueous solubility, developing a parenteral dosage form of Aprepitant (B1667566) presents significant challenges. This guide explores various advanced formulation strategies, including nanosuspensions, injectable emulsions, and liposomal delivery systems, to overcome these solubility hurdles and achieve a stable and effective parenteral product.
Introduction to Parenteral Aprepitant Formulation
(1R,2S,3R)-Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1] While orally effective, a parenteral formulation is often necessary for patients who are unable to take oral medications. The primary obstacle in developing such a formulation is Aprepitant's practical insolubility in water.
To address this, several advanced formulation technologies have been explored. These include:
Prodrugs: Fosaprepitant, a water-soluble prodrug of Aprepitant, is commercially available for intravenous administration. It is rapidly converted to Aprepitant in the body.
Injectable Emulsions: Commercially available formulations like CINVANTI® utilize an oil-in-water emulsion to deliver Aprepitant intravenously.
Nanosuspensions: Reducing the particle size of Aprepitant to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.
Liposomal Formulations: Encapsulating Aprepitant within lipid bilayers can enhance its solubility, stability, and potentially alter its pharmacokinetic profile.
This document will focus on the practical aspects of preparing and characterizing nanosuspension, injectable emulsion, and liposomal formulations of Aprepitant.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on parenteral Aprepitant formulations.
Table 1: Solubility of (1R,2S,3R)-Aprepitant in Various Solvents
Solvent
Concentration (mg/mL)
Water
Practically insoluble
Ethanol
Sparingly soluble
Isopropyl Acetate
Sparingly soluble
Acetonitrile
Slightly soluble
Table 2: Composition of a Commercially Available Aprepitant Injectable Emulsion (CINVANTI®)
Component
Amount per 130 mg dose
Aprepitant
130 mg
Egg Lecithin
2.6 g
Ethanol
0.5 g
Sodium Oleate
0.1 g
Soybean Oil
1.7 g
Sucrose
1 g
Water for Injection
12 g
Data sourced from patent information.
Table 3: Physicochemical Properties of Optimized Aprepitant Nanosuspension and Injectable Emulsion
Formulation Type
Parameter
Value
Nanosuspension (H96 Process)
Mean Particle Size
35.82 nm
Stabilizers
Tween 80 and Poloxamer 188
Injectable Emulsion
Mean Particle Size
82.83 ± 1.89 nm
Polydispersity Index (PDI)
0.243 ± 0.008
Zeta Potential
-59.0 ± 2.54 mV
Encapsulation Efficiency
98.84% ± 1.43%
Drug Loading
7.08 ± 0.16 mg/mL
Data from published research on optimized formulations.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various parenteral Aprepitant formulations.
Preparation of Aprepitant Nanosuspension by High-Pressure Homogenization (HPH)
This protocol describes the preparation of an Aprepitant nanosuspension using a high-pressure homogenization technique.
Materials:
(1R,2S,3R)-Aprepitant powder
Stabilizers (e.g., Tween 80, Poloxamer 188)
Purified water
High-speed homogenizer
Probe sonicator
High-pressure homogenizer
Protocol:
Preparation of Stabilizer Solution: Prepare an aqueous solution of the selected stabilizers (e.g., a combination of Tween 80 and Poloxamer 188) in purified water at the desired concentration.
Pre-suspension: Disperse a specific amount of Aprepitant powder (e.g., 125 mg) in the stabilizer solution (e.g., 10 mL).
Homogenization: Homogenize the dispersion using a high-speed homogenizer at 10,000 rpm for 10 minutes to form a homogeneous microsuspension.
Pre-milling (Sonication): Subject the microsuspension to probe sonication at high amplitude (e.g., 80%) with pulsing for approximately 15 minutes. Maintain the temperature at 0°C using an ice bath during this step.
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles and pressure to achieve the desired particle size.
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Preparation of Aprepitant Injectable Emulsion
This protocol outlines the preparation of an oil-in-water injectable emulsion of Aprepitant.
Materials:
(1R,2S,3R)-Aprepitant
Oil phase (e.g., Soybean Oil, Medium Chain Triglycerides)
Emulsifier (e.g., Egg Lecithin)
Co-emulsifier (e.g., Sodium Oleate)
Tonicity agent (e.g., Glycerol)
Water for Injection (WFI)
High-shear mixer
High-pressure homogenizer
Protocol:
Preparation of the Oil Phase: Dissolve Aprepitant and the emulsifier (e.g., egg lecithin) in the oil phase. Gently heat if necessary to aid dissolution.
Preparation of the Aqueous Phase: Dissolve the tonicity agent (e.g., glycerol) and any other water-soluble excipients in Water for Injection.
Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear mixer to form a coarse emulsion.
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a fine, uniform emulsion with the desired droplet size is obtained.
Sterilization: Sterilize the final emulsion, for example, by filtration through a 0.22 µm filter.
Characterization: Evaluate the emulsion for droplet size, PDI, zeta potential, drug content, and stability.
Preparation of Liposomal Aprepitant by Thin-Film Hydration Method
This protocol describes the encapsulation of the hydrophobic drug Aprepitant into liposomes using the thin-film hydration technique followed by extrusion.[5][6]
Extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)
Protocol:
Lipid Film Formation:
Dissolve Aprepitant, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
Hydration:
Hydrate the lipid film by adding the aqueous buffer to the flask.
Agitate the flask above the phase transition temperature of the lipids until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
Size Reduction (Extrusion):
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
Pass the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform multiple passes (e.g., 10-20) through each membrane to ensure a narrow size distribution.
Purification:
Remove any unencapsulated Aprepitant by methods such as dialysis or size exclusion chromatography.
Characterization:
Determine the particle size, PDI, and zeta potential of the liposomes using dynamic light scattering.
Quantify the encapsulation efficiency and drug loading.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the formulation protocols described above.
Workflow for Aprepitant Nanosuspension Preparation
Workflow for Aprepitant Injectable Emulsion Preparation
Workflow for Liposomal Aprepitant Preparation
Stability Testing Protocols
Ensuring the stability of the final parenteral formulation is critical. The following outlines a general protocol for stability testing.
Protocol:
Study Design:
Store the formulated Aprepitant (nanosuspension, emulsion, or liposomes) under various conditions as per ICH guidelines (e.g., long-term: 2-8°C; accelerated: 25°C/60% RH).
Define time points for analysis (e.g., 0, 1, 3, 6, 12 months).
Analytical Methods:
Visual Inspection: Check for any changes in appearance, such as phase separation, precipitation, or color change.
Particle/Droplet Size and Distribution: Monitor for any significant changes in size or PDI.
Zeta Potential: Assess changes in surface charge, which can indicate instability.
Drug Content and Purity: Quantify the amount of Aprepitant and any degradation products using a validated HPLC method.
Encapsulation Efficiency (for liposomes): Determine the percentage of Aprepitant that remains encapsulated over time.
pH: Measure the pH of the formulation.
Sterility and Endotoxin (B1171834) Levels: Perform tests to ensure the formulation remains sterile and within acceptable endotoxin limits.
Data Analysis:
Analyze the data to establish the shelf-life and recommended storage conditions for the parenteral Aprepitant formulation.
Conclusion
The formulation of (1R,2S,3R)-Aprepitant for parenteral administration requires specialized techniques to overcome its poor aqueous solubility. Nanosuspensions, injectable emulsions, and liposomal delivery systems are promising approaches. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals working on parenteral formulations of Aprepitant and other hydrophobic drugs. Careful characterization and stability testing are essential to ensure the development of a safe, stable, and effective product.
Application Notes and Protocols for In Vivo Models for Postoperative Nausea and Vomiting Studies with (1R,2S,3R)-Aprepitant
For Researchers, Scientists, and Drug Development Professionals Introduction Postoperative nausea and vomiting (PONV) are common and distressing complications following surgery, affecting a significant number of patients...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative nausea and vomiting (PONV) are common and distressing complications following surgery, affecting a significant number of patients. The development of effective antiemetic therapies relies on robust preclinical in vivo models that can accurately mimic the clinical triggers of PONV, primarily inhalational anesthetics and opioid analgesics. (1R,2S,3R)-Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist approved for the prevention of both chemotherapy-induced and postoperative nausea and vomiting. These application notes provide detailed protocols for establishing and utilizing a ferret model of opioid-induced emesis, a common surrogate for PONV, to evaluate the efficacy of (1R,2S,3R)-Aprepitant.
Ferrets are considered a gold-standard model for emesis research due to their well-developed emetic reflex, which is absent in rodents. While inhalational anesthetics alone, such as isoflurane (B1672236), do not consistently induce emesis in ferrets, opioids like morphine reliably produce a dose-dependent emetic response, making them suitable for modeling the opioid-induced component of PONV.
Mechanism of Action of (1R,2S,3R)-Aprepitant
Aprepitant is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The primary ligand for this receptor is Substance P, a neuropeptide found in high concentrations in the brainstem's vomiting center and the gastrointestinal tract. When released in response to emetogenic stimuli, Substance P binds to NK-1 receptors, triggering the vomiting reflex. By blocking this interaction, Aprepitant effectively inhibits emesis. Animal and human studies have demonstrated that Aprepitant crosses the blood-brain barrier to occupy brain NK-1 receptors.
Recommended In Vivo Model: Ferret Model of Morphine-Induced Emesis
This model is designed to assess the antiemetic properties of (1R,2S,3R)-Aprepitant against opioid-induced vomiting, a key contributor to PONV.
Experimental Protocol
1. Animal Husbandry and Acclimation:
Species: Male ferrets (Mustela putorius furo), weighing approximately 1.0-2.0 kg.
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment. They should be housed individually in cages with free access to food and water.
Health Status: Only healthy animals, free from any signs of disease, should be used.
Anesthesia machine with vaporizer and induction chamber/face mask
Observation cages with a clear view of the animal
3. Experimental Groups:
Group 1: Vehicle Control + Morphine: Ferrets receive the vehicle for Aprepitant followed by an emetogenic dose of morphine.
Group 2: Aprepitant + Morphine: Ferrets receive (1R,2S,3R)-Aprepitant followed by an emetogenic dose of morphine.
Group 3: Vehicle Control + Saline: Ferrets receive the vehicle for Aprepitant and a saline injection instead of morphine to control for baseline emetic events.
4. Dosing and Administration:
(1R,2S,3R)-Aprepitant: Administer a dose of 1 mg/kg orally (p.o.) via gavage. This dose has been shown to be effective against cisplatin-induced emesis in ferrets.[1] The volume of administration should be approximately 1 ml/kg.
Vehicle: Administer the corresponding volume of the vehicle orally to the control group.
Timing of Aprepitant/Vehicle Administration: Administer Aprepitant or its vehicle 2 hours prior to the morphine challenge to allow for adequate absorption.
Morphine Sulfate: Administer a dose of 0.9 mg/kg subcutaneously (s.c.). This dose has been shown to induce a maximal emetic response in ferrets.[2]
Saline: Administer a corresponding volume of saline subcutaneously to the negative control group.
5. Anesthesia and Emetic Challenge:
Anesthetize the ferrets with 1-2% isoflurane in oxygen for a short duration to facilitate oral gavage and subcutaneous injection.
Following administration of Aprepitant/vehicle and morphine/saline, allow the animals to recover from anesthesia in their individual observation cages.
6. Observation and Data Collection:
Observe the animals continuously for a period of 4 hours post-morphine administration.
Record the following parameters:
Latency to the first emetic event (retching or vomiting)
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without expulsion of gastric contents.
Number of vomits: Forceful expulsion of gastric contents.
Total number of emetic events: The sum of retches and vomits.
Video recording of the observation period is highly recommended for accurate data analysis.
Data Presentation
The following tables summarize the expected outcomes based on available literature.
Table 1: Pharmacokinetic Parameters of (1R,2S,3R)-Aprepitant in Ferrets
Improving yield and purity of (1R,2S,3R)-Aprepitant synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,2S,3R)-Aprepi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,2S,3R)-Aprepitant, focusing on improving yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (1R,2S,3R)-Aprepitant. Each section presents a potential problem, its possible causes, and recommended solutions.
Problem 1: Low Overall Yield
Low product yield can be a significant issue. The following table outlines potential causes and corresponding troubleshooting steps.
Potential Cause
Recommended Solution
Incomplete Reactions
Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before proceeding to the next step.
Side Reactions
Optimize reaction conditions such as temperature, solvent, and catalyst to minimize the formation of byproducts. For instance, in the coupling step, using specific Lewis acids can improve stereoselectivity and reduce side reactions.[1]
Product Loss During Work-up
Use appropriate extraction and purification techniques. Minimizing the number of isolation steps by employing in-situ preparations can significantly improve the overall yield.[2]
Degradation of Intermediates
Ensure intermediates are handled under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
Poor Quality Starting Materials
Use high-purity starting materials. The quality of raw materials can significantly impact the reaction outcome.
Problem 2: Low Diastereomeric Purity
Achieving the correct stereochemistry is critical for the pharmacological activity of Aprepitant (B1667566).
Potential Cause
Recommended Solution
Poor Stereocontrol in Key Reactions
Employ stereoselective catalysts and chiral auxiliaries. For example, a Lewis acid-mediated coupling with an enantiopure alcohol can afford a 1:1 mixture of acetal (B89532) diastereomers, which can then be converted to a single isomer through crystallization-induced asymmetric transformation.[1]
Epimerization
Control reaction conditions, particularly temperature and pH, to prevent epimerization at stereogenic centers.
Ineffective Purification
Utilize efficient purification methods such as flash chromatography or recrystallization from suitable solvents like ethyl acetate (B1210297) to separate diastereomers.[3][4] HPLC methods using chiral stationary phases can be used to monitor and confirm diastereomeric purity.[5]
A critical step in controlling stereochemistry is the conversion of an enantiomerically pure oxazinone to the vicinally substituted morpholine (B109124) acetal. The stereochemical information from a pre-existing stereocenter is relayed to construct the second stereocenter.[3]
Problem 3: Presence of Process-Related Impurities
Impurities can arise from starting materials, intermediates, and side reactions.
Potential Cause
Recommended Solution
Unreacted Starting Materials
Ensure complete reaction by monitoring with TLC or HPLC. Adjust stoichiometry or reaction time as needed.
Formation of Byproducts
Optimize reaction conditions to minimize the formation of known impurities, such as the "spiro derivative".[6] Characterize unknown impurities using techniques like LC-MS/MS to understand their formation and develop strategies for their removal.
Residual Solvents
Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature) to remove residual solvents. Analyze for residual solvents using Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling the stereochemistry of Aprepitant?
A1: A crucial step is the stereoselective formation of the morpholine core. A highly stereoselective one-pot process to convert a 1,4-oxazin-3-one derivative to the desired alpha-(fluorophenyl)morpholine derivative is a key transformation.[1] Utilizing a crystallization-induced asymmetric transformation can convert a mixture of diastereomers into a single desired isomer, significantly improving stereochemical purity.[1][7]
Q2: How can I improve the purity of my final Aprepitant product?
A2: Recrystallization is a highly effective method for purifying Aprepitant. Crystallizing the crude product from a suitable solvent system, such as ethyl acetate or a methanol/water mixture, can effectively remove diastereomeric and other process-related impurities, leading to high HPLC purity.[3][4] Slurrying the solid in water can also be an effective purification step.[4]
Q3: What analytical techniques are recommended for monitoring the synthesis and purity of Aprepitant?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring reaction progress, assessing purity, and quantifying impurities.[5][8] Specifically, Reverse-Phase HPLC (RP-HPLC) with UV detection is commonly used.[8][9] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[9] Chiral HPLC is essential for determining the enantiomeric and diastereomeric purity.[5]
Q4: Are there any known critical process parameters that need to be carefully controlled?
A4: Yes, temperature, reaction time, and the choice of solvents and reagents are critical. For instance, the cyclization step to form the triazolinone ring is often carried out at elevated temperatures, which must be carefully controlled to avoid degradation.[6] The use of an in-situ process, avoiding the isolation of intermediates, can improve yield and purity by minimizing handling and potential degradation.[2]
Q5: What are some common side reactions to be aware of during the synthesis?
A5: During the optimization of the synthesis, unexpected[3][4]-Wittig and[3][6]-sigmatropic rearrangements have been identified.[1] Additionally, the formation of a spiro derivative has been reported as a potential process-related impurity.[6] Understanding these potential side reactions is crucial for developing a robust and high-yielding process.
Experimental Protocols
Protocol 1: Purification of Crude Aprepitant by Recrystallization
This protocol describes the purification of crude Aprepitant to remove diastereomeric impurities.
Materials:
Crude Aprepitant
Ethyl acetate
Chilled ethyl acetate
Procedure:
Dissolve the crude Aprepitant (e.g., 5 gm with 98.5% HPLC purity and 1.1% diastereomeric impurity) in ethyl acetate (100 ml) at 70°C.
Stir the solution for 30 minutes at 70°C.
Distill off approximately half of the ethyl acetate under atmospheric pressure.
Gradually cool the remaining solution to 25-30°C and then further cool to 0-5°C.
Stir the resulting slurry for 1 hour at 0-5°C.
Filter the solid product and wash it with chilled ethyl acetate (10 ml).
Dry the purified solid at 60°C to obtain pure Aprepitant.
Expected Outcome:
This procedure can yield pure Aprepitant with an HPLC purity of >99.9% and non-detectable levels of the diastereomeric impurity.[4]
Data Presentation
Table 1: Comparison of Purification Methods for Aprepitant
Technical Support Center: Troubleshooting Poor Solubility of (1R,2S,3R)-Aprepitant
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of (1R,2S,3R)-Aprepitant...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of (1R,2S,3R)-Aprepitant in buffers and aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does (1R,2S,3R)-Aprepitant exhibit poor solubility in aqueous buffers?
A1: (1R,2S,3R)-Aprepitant is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low permeability[1][2][3]. Its poor solubility is attributed to several physicochemical properties:
High Lipophilicity:Aprepitant (B1667566) is a highly lipophilic (fat-loving) molecule, with a logP value of 4.8 at pH 7, indicating its preference for non-polar environments over aqueous ones[3][4].
Crystalline Structure: In its solid state, Aprepitant exists as a stable crystalline solid, which requires significant energy to break the crystal lattice and dissolve[5][6].
Chemical Nature: It is a non-polar substance with very limited solubility in water, reported to be in the range of 3-7 μg/mL across a wide pH range of 2-10[3][4][6][7][8].
Q2: What is the reported aqueous solubility of Aprepitant?
A2: The aqueous solubility of Aprepitant is consistently reported to be very low, typically between 3 and 7 µg/mL over a pH range of 2 to 10[3][4][6][7]. One study reported a solubility of 0.4 mg in 250 mL of water, which aligns with this low solubility profile[5].
Q3: How does pH influence the solubility of Aprepitant?
A3: Aprepitant is a weak base with a pKa of 9.7[4][6][7]. In acidic conditions (pH below the pKa), it can become protonated, which may slightly increase its solubility. However, its free base form, which predominates in neutral and alkaline solutions, is practically insoluble in water[7]. Despite its basic nature, the overall aqueous solubility remains very low across the physiological pH range[4][6].
Q4: Are there any commercially available formulations of Aprepitant that address its poor solubility?
A4: Yes, the commercially available oral formulation of Aprepitant, Emend®, utilizes nanoparticle technology to enhance its solubility and bioavailability[4][6][9][10]. This technology increases the surface area of the drug particles, leading to an improved dissolution rate[6][9].
Troubleshooting Guide
This section provides a step-by-step guide to address common issues related to the poor solubility of (1R,2S,3R)-Aprepitant in experimental settings.
Issue 1: Aprepitant precipitates out of the buffer solution.
This is a common observation due to the drug's low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Aprepitant precipitation.
Detailed Steps:
Verify Stock Solution Preparation: Ensure that the initial stock solution is prepared correctly. Aprepitant is sparingly soluble in aqueous buffers but shows better solubility in organic solvents[11].
Recommendation: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) before diluting it into your aqueous buffer[11]. See Experimental Protocol 1 for details.
Utilize Cosolvents: The addition of a water-miscible organic solvent (cosolvent) to the buffer can increase the solubility of lipophilic compounds.
Recommendation: Introduce a small percentage of a cosolvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) into your buffer system. It is crucial to ensure the final concentration of the cosolvent is compatible with your experimental system.
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
Recommendation: Add a surfactant like Sodium Lauryl Sulfate (SLS), Tween® 20, or Tween® 80 to your buffer. Even low concentrations of surfactants can significantly enhance Aprepitant's solubility[5]. See the data in Table 1 .
pH Adjustment: While Aprepitant's solubility is not highly pH-dependent in the physiological range, slight acidification of the buffer (e.g., to pH 4.5) might offer a marginal improvement[5].
Recommendation: If your experimental conditions permit, try lowering the pH of your buffer. However, be aware that the improvement may be minimal.
Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Recommendation: Consider using cyclodextrins such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of Aprepitant[12].
Issue 2: Inconsistent results in biological assays due to poor solubility.
Poor solubility can lead to variable effective concentrations of the drug, resulting in poor reproducibility of experimental data.
Logical Relationship Diagram:
Caption: Impact of poor solubility on experimental outcomes.
Recommendations:
Formulation as a Solid Dispersion: For more advanced applications, preparing a solid dispersion of Aprepitant in a hydrophilic polymer can significantly improve its dissolution rate and apparent solubility[4][5][6].
Polymers to Consider: Hydroxypropyl cellulose (B213188) (HPC), Soluplus®, and HPMCAS-LF have been shown to be effective carriers for Aprepitant solid dispersions[4][5][6]. This is an advanced technique that often requires specialized equipment like a hot-melt extruder or spray dryer[5][6][10].
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium. This can significantly improve the solubility and absorption of poorly soluble drugs[3].
Components: Capryol 90 (oil), Transcutol HP (cosurfactant), and various surfactants have been explored for Aprepitant SMEDDS formulations[3].
Quantitative Data Summary
Table 1: Solubility of (1R,2S,3R)-Aprepitant in Various Media
Weigh the desired amount of Aprepitant powder in a sterile amber glass vial.
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Aprepitant is soluble in DMSO up to approximately 16 mg/mL[11].
Tightly cap the vial and vortex thoroughly until the Aprepitant is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
Store the stock solution at -20°C in the dark. It is recommended to prepare fresh dilutions in aqueous buffer daily and not to store the aqueous solutions for more than one day[11].
When preparing working solutions, add the stock solution to the aqueous buffer dropwise while vortexing to minimize immediate precipitation. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent effects.
Experimental Protocol 2: Solubility Enhancement using Surfactants
Objective: To increase the apparent solubility of Aprepitant in an aqueous buffer using a surfactant.
Materials:
(1R,2S,3R)-Aprepitant
Phosphate Buffered Saline (PBS), pH 7.4
Sodium Lauryl Sulfate (SLS)
Magnetic stirrer and stir bar
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
Prepare a series of PBS solutions containing increasing concentrations of SLS (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v).
Add an excess amount of Aprepitant powder to each SLS-containing PBS solution.
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
After reaching equilibrium, filter the suspensions through a 0.22 µm syringe filter to remove any undissolved drug particles.
Quantify the concentration of dissolved Aprepitant in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Compare the solubility of Aprepitant in the different surfactant concentrations to determine the optimal condition for your experiment.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with the poor solubility of (1R,2S,3R)-Aprepitant, leading to more reliable and reproducible experimental results.
Technical Support Center: Minimizing Off-Target Effects of (1R,2S,3R)-Aprepitant in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the off-target effects of (1R,2S,3R)-Aprepitant in cell culture experiments....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the off-target effects of (1R,2S,3R)-Aprepitant in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (1R,2S,3R)-Aprepitant?
A1: (1R,2S,3R)-Aprepitant is a potent and highly selective, non-peptide antagonist of the human neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism involves blocking the binding of the endogenous ligand, Substance P, to the NK1R, thereby inhibiting downstream signaling.[1]
Q2: What are the known on-target and potential off-target signaling pathways affected by Aprepitant?
A2: The primary on-target effect of Aprepitant is the inhibition of the Substance P/NK1R signaling pathway. In some cancer cell lines, this has been shown to inhibit proliferation and induce apoptosis.[1] Potential off-target effects, particularly at higher concentrations, may include the modulation of other signaling pathways. Studies in gallbladder cancer cells have shown that Aprepitant can induce the production of reactive oxygen species (ROS) and activate the MAPK and Akt signaling pathways.[3][4][5][6] Additionally, a recent study identified Aprepitant as a novel, selective activator of the K2P potassium channel TRAAK (KCNK4).[7]
Q3: At what concentration should I use Aprepitant in my cell culture experiments to ensure target specificity?
A3: The optimal concentration of Aprepitant should be empirically determined for each cell line and experimental endpoint. It is recommended to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses and cytotoxicity.[8] As a starting point, consider the high affinity of Aprepitant for the human NK1R (IC50 = 0.1 nM).[1][2] However, in cell-based assays, effective concentrations can be higher. For example, in some cancer cell lines, IC50 values for anti-proliferative effects range from 11.76 µM to over 90 µM.[1][3]
Q4: I am observing unexpected changes in cell morphology after treating with Aprepitant. What could be the cause?
A4: Unexpected morphological changes could be due to several factors, including off-target effects, cytotoxicity at the concentration used, or the particular sensitivity of your cell line.[1][9] It is crucial to assess cell viability at the concentrations eliciting these changes. The observed activation of MAPK and Akt pathways or the novel activation of the TRAAK channel could contribute to cytoskeletal rearrangements and altered cell morphology.[3][7]
Q5: How can I confirm that the observed cellular phenotype is due to NK1R antagonism and not an off-target effect?
A5: To validate the on-target effect of Aprepitant, consider the following approaches:
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of NK1R in your cell line. If the phenotype observed with Aprepitant is absent in the NK1R-deficient cells, it strongly suggests an on-target effect.
Rescue experiment: If possible, overexpressing NK1R might sensitize the cells to Aprepitant, or in some contexts, co-treatment with Substance P might compete with and reverse the effects of Aprepitant.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.
Possible Cause: The concentration of Aprepitant may be too high, leading to off-target effects or general cellular toxicity. The solvent (e.g., DMSO) concentration may also be toxic.
Troubleshooting Steps:
Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific non-cancerous cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
Lower the concentration: Use the lowest concentration of Aprepitant that still achieves the desired on-target effect in your positive control (NK1R-expressing) cells.
Solvent control: Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.1% for DMSO).[3] Always include a vehicle-only control in your experiments.
Reduce exposure time: Determine the minimum incubation time required to observe the on-target effect.
Issue 2: Aprepitant treatment leads to unexpected activation of a signaling pathway (e.g., MAPK, Akt).
Possible Cause: This could be a genuine off-target effect of Aprepitant, particularly at higher concentrations.[3][4]
Troubleshooting Steps:
Confirm with a different NK1R antagonist: Test if a structurally unrelated NK1R antagonist also activates the same pathway. If not, the effect is likely off-target.
Dose-response analysis: Investigate if the activation of the unexpected pathway is dose-dependent and compare this to the dose-response of the on-target effect. Off-target effects often occur at higher concentrations.
In vitro kinase/phosphatase profiling: If you suspect off-target kinase or phosphatase activity, consider screening Aprepitant against a panel of these enzymes.
Literature review: Search for publications that may have reported similar off-target effects for Aprepitant or structurally related compounds.
Issue 3: Inconsistent or irreproducible results between experiments.
Possible Cause: Inconsistency can arise from variations in cell culture conditions, reagent stability, or experimental procedures.
Troubleshooting Steps:
Standardize cell culture conditions: Use cells of a consistent passage number, maintain a consistent seeding density, and ensure the quality of the culture medium and supplements.
Aprepitant stock solution: Prepare fresh stock solutions of Aprepitant and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles).
Protocol adherence: Ensure all experimental steps, including incubation times and reagent concentrations, are performed consistently.
Cell line authentication: Periodically verify the identity of your cell line using methods like STR profiling.
Quantitative Data Summary
Table 1: On-Target and Off-Target Binding Affinities of (1R,2S,3R)-Aprepitant
Protocol 1: Determining the Optimal Concentration of Aprepitant using a Dose-Response Curve
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Preparation of Aprepitant Dilutions: Prepare a series of dilutions of Aprepitant in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the highest concentration used in the dilutions).
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Aprepitant or the vehicle control.
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
Data Analysis: Plot cell viability against the logarithm of the Aprepitant concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Calcium Mobilization
This protocol is designed to assess whether Aprepitant has off-target effects on other GPCRs that signal through calcium mobilization.
Cell Preparation: Use a cell line endogenously expressing a Gq-coupled GPCR of interest or a cell line engineered to express it.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
Aprepitant Pre-incubation: Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer. Add varying concentrations of Aprepitant and incubate for 15-30 minutes. Include a vehicle-only control.
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
Agonist Stimulation: Inject a known agonist for the GPCR of interest and immediately begin recording the fluorescence intensity over time.
Data Analysis: Analyze the calcium flux kinetics. A change in the agonist-induced calcium response in the presence of Aprepitant would suggest an off-target effect on this signaling pathway.
Mandatory Visualizations
Caption: On-target signaling pathway of (1R,2S,3R)-Aprepitant.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
Technical Support Center: (1R,2S,3R)-Aprepitant for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S,3R)-Aprepitant in in vivo experiments....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S,3R)-Aprepitant in in vivo experiments.
A1: Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism involves crossing the blood-brain barrier to block the binding of Substance P (SP), a neuropeptide involved in nausea, vomiting, pain, and inflammation signaling pathways.[1][2] By inhibiting the SP/NK1R system, Aprepitant can attenuate various physiological and pathological processes.
Q2: What are the common research applications of Aprepitant in in vivo models?
A2: While clinically approved for preventing chemotherapy-induced and postoperative nausea and vomiting, preclinical in vivo research has expanded to include its potential as:
An anti-cancer agent, due to its ability to inhibit tumor growth and metastasis.[2]
An anti-inflammatory agent in models of rheumatoid arthritis and other inflammatory conditions.[3]
A neuroprotective agent in models of epilepsy and Alzheimer's disease.[4][5]
Q3: What is the oral bioavailability of Aprepitant in common animal models?
A3: The oral bioavailability of Aprepitant has been reported to be approximately 43% in rats and 42.4% in mice.[6] Saturation of absorption has been observed at higher oral doses in these species.[6]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Poor Solubility of Aprepitant
Aprepitant is practically insoluble in water.
For oral gavage, consider using vehicles such as 0.5% methylcellulose (B11928114) or a mixture of polyethylene (B3416737) glycol (PEG) 400, Cremophor, and PBS.[7] For intraperitoneal injections, a vehicle of 20% DMSO in saline has been used.[8] The use of a phospholipid complex or deep eutectic solvent (DES) has also been shown to improve solubility.[9][10]
Inconsistent Results Between Experiments
Variability in drug preparation, administration technique, or animal handling.
Ensure a standardized and detailed experimental protocol is followed meticulously. For oral gavage, use appropriate tube sizes to minimize stress and ensure accurate dosing.[11] For IP injections, consistently inject into the lower right quadrant of the abdomen to avoid organ damage.[12]
Adverse Effects in Animals
High dosage or reaction to the vehicle.
The minimal lethal dose (MLD) for intravenous administration in mice and rats is 500 mg/kg.[6] No deaths were observed at an oral dose of 500 mg/kg.[6] If adverse effects are observed, consider reducing the dose or evaluating the tolerability of the vehicle alone in a control group.
Difficulty with Intravenous Administration
Aprepitant's poor water solubility makes preparing a stable intravenous solution challenging.
The prodrug, Fosaprepitant, which is more water-soluble and rapidly converted to Aprepitant in vivo, can be used for intravenous administration.[1] Alternatively, lipid emulsions of Aprepitant have been developed for intravenous use.[9]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Aprepitant in Animal Models
Slower tumor growth in a gallbladder cancer xenograft model.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Vehicle Preparation: A common vehicle is 0.5% methylcellulose in sterile water. To prepare, slowly add methylcellulose powder to stirring water and continue to stir until fully dissolved. Another option is a mixture of 20% PEG 400, 10% Cremophor, and 70% PBS.[7]
Aprepitant Suspension: Weigh the required amount of Aprepitant powder and suspend it in the chosen vehicle to achieve the desired final concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
Administration:
Gently restrain the mouse.
Use a flexible feeding tube or a stainless-steel gavage needle of appropriate size.
Measure the distance from the mouse's nose to the last rib to estimate the correct insertion depth.
Gently insert the gavage needle into the esophagus and advance it into the stomach.
Administer the suspension slowly. The recommended volume is typically 5-10 mL/kg.[11]
Carefully remove the needle and return the mouse to its cage.
Monitor the animal for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Vehicle Preparation: A common vehicle for IP injection of hydrophobic compounds is a solution of 20% Dimethyl Sulfoxide (DMSO) in sterile saline.[8]
Aprepitant Solution: Dissolve the required amount of Aprepitant in DMSO first, and then slowly add the saline while vortexing to reach the final concentration and vehicle composition.
Administration:
Restrain the rat, often with a two-person technique where one person holds the animal and the other performs the injection.
Position the rat in dorsal recumbency with its head tilted slightly downward.
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
Use an appropriate needle size (e.g., 23-25g for rats).[12]
Insert the needle at a 30-40° angle into the peritoneal cavity.
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
Inject the solution. The maximum recommended volume is 10 mL/kg.[12]
Withdraw the needle and return the rat to its cage.
Monitor the animal for any adverse reactions.
Visualizations
Caption: General experimental workflow for in vivo studies with Aprepitant.
Caption: Simplified NK1 Receptor signaling pathway and the inhibitory action of Aprepitant.
Technical Support Center: (1R,2S,3R)-Aprepitant and Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S,3R)-Aprepitant. This resource provides troubleshooting guides and frequently asked questions (FA...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S,3R)-Aprepitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its transport across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Does (1R,2S,3R)-Aprepitant cross the blood-brain barrier?
A1: Yes, (1R,2S,3R)-Aprepitant has been shown to cross the blood-brain barrier. Both animal and human positron emission tomography (PET) studies have demonstrated that it occupies neurokinin-1 (NK1) receptors in the brain.[1] Pharmacokinetic studies in ferrets also confirm the presence of Aprepitant (B1667566) in brain tissue following oral administration.[2]
Q2: What is the primary mechanism of action of Aprepitant in the central nervous system (CNS)?
A2: Aprepitant is a selective, high-affinity antagonist of the substance P/neurokinin 1 (NK1) receptor.[1][3] In the CNS, it blocks the binding of substance P to NK1 receptors, which are involved in the emetic reflex. By inhibiting this interaction, Aprepitant helps prevent nausea and vomiting, particularly that which is induced by chemotherapy.[1]
Q3: Is P-glycoprotein (P-gp) efflux a significant issue for Aprepitant's BBB penetration?
A3: While P-glycoprotein is a major efflux transporter at the BBB that limits the brain penetration of many drugs, current evidence suggests that Aprepitant is unlikely to be a significant substrate for P-gp.[4][5][6][7][8] A clinical drug interaction study with digoxin, a known P-gp substrate, showed no significant interaction, indicating that P-gp mediated efflux is not a primary concern for Aprepitant.[4][5][6][7][8]
Q4: What is the oral bioavailability of Aprepitant?
A4: The mean absolute oral bioavailability of Aprepitant is approximately 60-65%.[1]
Q5: What are the key pharmacokinetic properties of Aprepitant?
A5: Aprepitant exhibits non-linear pharmacokinetics. It is highly protein-bound (greater than 95%) and is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[1][9]
Troubleshooting Guide: Issues with Brain Concentration of Aprepitant
This guide addresses potential reasons for lower-than-expected brain concentrations of Aprepitant in your experiments and provides actionable troubleshooting steps.
Issue
Potential Cause
Troubleshooting Steps
Low Brain-to-Plasma Ratio
Suboptimal Dosing or Formulation: The dose may be too low, or the formulation may have poor solubility, leading to low systemic exposure and consequently low brain uptake.
- Verify Dose Calculation: Double-check all dose calculations. - Optimize Formulation: For preclinical studies, ensure the vehicle effectively solubilizes Aprepitant. Consider using a formulation known to enhance solubility, such as a nanosuspension.[10] - Confirm Plasma Concentration: Measure plasma concentrations to ensure adequate systemic exposure before assessing brain levels.
Rapid Metabolism: Aprepitant is a substrate of CYP3A4. Co-administration of CYP3A4 inducers or genetic variations in metabolic enzymes could lead to faster clearance and reduced brain exposure.[1][9]
- Review Co-administered Compounds: Check if any other administered substances are known CYP3A4 inducers. - Consider Pharmacogenomics: If working with animal models with known genetic variations in cytochrome P450 enzymes, this could be a factor.
High Variability in Brain Concentrations Between Subjects
Inter-individual Differences in Metabolism: As with many drugs metabolized by CYP enzymes, there can be significant inter-individual variability in metabolic rates.
- Increase Sample Size: A larger number of subjects can help to account for this variability and provide a more accurate mean concentration. - Monitor Plasma Levels: Correlate individual brain concentrations with plasma concentrations to determine if the variability is systemic or specific to brain uptake.
Inaccurate Quantification of Brain Tissue Concentration
Inefficient Brain Homogenization or Drug Extraction: Incomplete homogenization or inefficient extraction of Aprepitant from the brain tissue will lead to an underestimation of its concentration.
- Optimize Homogenization: Ensure the brain tissue is thoroughly homogenized. A common method is to homogenize the tissue with deionized water.[11][12] - Validate Extraction Method: Use a validated method for extracting Aprepitant from the brain homogenate. Acetonitrile (B52724) is commonly used for protein precipitation and extraction.[11]
Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of the analytical method (e.g., LC-MS/MS) may be too high to detect the low concentrations of Aprepitant in the brain.
- Optimize LC-MS/MS Method: Adjust the parameters of your liquid chromatography-tandem mass spectrometry method to improve sensitivity. This can include optimizing the mobile phase, gradient, and mass spectrometer settings.[13]
Quantitative Data Summary
The following table summarizes key quantitative data related to the brain penetration of Aprepitant from a study in ferrets.
Brain-to-Plasma Ratio of Total Radioactivity (24-48h post-dose)
~0.8
Ferret
3 mg/kg p.o. [14C]Aprepitant
Experimental Protocols
Protocol 1: Quantification of Aprepitant in Brain Homogenate using LC-MS/MS
This protocol is adapted from methodologies used in preclinical studies.[11][13]
1. Brain Tissue Homogenization:
a. Excise the brain region of interest (e.g., cortex) and weigh it.
b. Homogenize the tissue in a 1:3 ratio (w/v) of deionized water using a mechanical homogenizer. Keep samples on ice throughout the process.
2. Sample Preparation and Extraction:
a. To a known volume of brain homogenate, add a known amount of an appropriate internal standard.
b. Precipitate proteins by adding three volumes of ice-cold acetonitrile.
c. Vortex the mixture vigorously for 1 minute.
d. Centrifuge at 14,000 x g for 10 minutes at 4°C.
e. Carefully collect the supernatant for analysis.
3. LC-MS/MS Analysis:
a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
b. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
c. Flow Rate: Typically around 0.3-0.5 mL/min.
d. Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
e. Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for Aprepitant and the internal standard. For Aprepitant, a common transition is m/z 535 -> 277.[13]
4. Quantification:
a. Create a standard curve using known concentrations of Aprepitant in blank brain homogenate.
b. Quantify the concentration of Aprepitant in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: In Situ Brain Perfusion
This is a generalized protocol for the in situ brain perfusion technique, which can be adapted to study the brain uptake of Aprepitant.
1. Animal Preparation:
a. Anesthetize the animal (e.g., rat) and ensure a stable level of anesthesia.
b. Perform a midline cervical incision to expose the common carotid arteries.
2. Catheterization:
a. Ligate the external carotid arteries.
b. Insert catheters into the common carotid arteries, pointing towards the brain.
3. Perfusion:
a. Begin perfusion with a warmed (37°C), heparinized physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood. The perfusion should be done at a constant flow rate.
b. After a brief washout period (e.g., 30 seconds), switch to the perfusion fluid containing a known concentration of [14C]-Aprepitant or unlabeled Aprepitant and a vascular space marker (e.g., [3H]-sucrose).
c. Perfuse for a short, defined period (e.g., 1-5 minutes).
4. Sample Collection and Analysis:
a. At the end of the perfusion, decapitate the animal and collect the brain.
b. Dissect the brain region of interest.
c. Determine the amount of Aprepitant and the vascular marker in the brain tissue and in an aliquot of the perfusion fluid. For radiolabeled compounds, use liquid scintillation counting. For unlabeled compounds, use LC-MS/MS as described in Protocol 1.
5. Calculation of Brain Uptake:
a. Calculate the brain volume of distribution (VD) for Aprepitant after correcting for the vascular space.
b. The unidirectional transfer constant (Kin) can be calculated from the VD and the perfusion time.
Visualizations
Neurokinin-1 (NK1) Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor, and the point of inhibition by Aprepitant.
Caption: Aprepitant blocks Substance P binding to the NK1 receptor.
Experimental Workflow for Assessing Brain Penetration
This diagram outlines the key steps in a typical preclinical experiment to determine the brain concentration of Aprepitant.
Technical Support Center: Enhancing the Oral Bioavailability of (1R,2S,3R)-Aprepitant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of (1R,2S,3R)-Aprepitant.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of Aprepitant a significant challenge?
A1: Aprepitant is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] Its very low solubility in aqueous media across a wide pH range (2-10) limits its dissolution in the gastrointestinal tract, which is a rate-limiting step for its absorption.[1][3] This poor solubility and permeability contribute to its variable and often low oral bioavailability.[4]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of Aprepitant?
A2: Several advanced formulation techniques have been successfully employed to overcome the bioavailability challenges of Aprepitant. These primarily include:
Solid Dispersions: Dispersing Aprepitant in a hydrophilic polymer matrix in an amorphous state to improve its dissolution rate.[5][6][7]
Nanotechnology-Based Formulations: Reducing the particle size of Aprepitant to the nanoscale to increase the surface area for dissolution. This includes solid lipid nanoparticles (SLNs), nanosuspensions, and nanocrystals.[1][8][9][10]
Lipid-Based Formulations: Dissolving or suspending Aprepitant in lipid-based excipients, such as in Self-Micro Emulsifying Drug Delivery Systems (SMEDDS), to enhance its solubilization in the gastrointestinal tract.[4][11][12]
Prodrug Approach: Chemical modification of the Aprepitant molecule to create a more soluble prodrug, such as Fosaprepitant for intravenous administration, which is then converted to the active drug in the body.[13][14]
Q3: How does converting Aprepitant from a crystalline to an amorphous state improve its bioavailability?
A3: The crystalline form of a drug is a highly ordered, stable state with strong intermolecular interactions, which requires significant energy to break during dissolution. By converting Aprepitant to an amorphous state, which is a disordered and higher-energy form, the energy barrier for dissolution is lowered.[5][6] This results in a faster dissolution rate and the potential to achieve supersaturated concentrations in the gastrointestinal fluid, leading to enhanced absorption and improved bioavailability.[15] Solid dispersion is a common technique to achieve and stabilize the amorphous form of Aprepitant.[3]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Aprepitant from Solid Dispersion Formulations
Potential Cause
Troubleshooting Step
Expected Outcome
Incomplete conversion to amorphous state
Verify the amorphous nature of the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[5][7]
XRPD should show a halo pattern instead of sharp peaks characteristic of crystalline material. DSC should show a single glass transition temperature (Tg) and the absence of a melting endotherm for crystalline Aprepitant.
Inappropriate polymer selection or drug-to-polymer ratio
Screen different hydrophilic polymers (e.g., Soluplus®, HPMCAS-LF) and optimize the drug-to-polymer ratio.[5][7]
An optimal ratio will ensure complete miscibility and prevent drug recrystallization, leading to a faster dissolution rate. For instance, a 1:5 ratio of Aprepitant to Soluplus® has shown significantly improved dissolution.[6]
Recrystallization during storage or dissolution
Incorporate a crystallization inhibitor into the formulation. HPMCAS is known to inhibit drug crystallization in supersaturated solutions.[3]
The formulation will maintain its amorphous state for a longer duration, ensuring consistent dissolution performance.
Issue 2: Poor Physical Stability of Nanosuspensions (e.g., particle aggregation)
Potential Cause
Troubleshooting Step
Expected Outcome
Inadequate stabilization
Optimize the type and concentration of stabilizers (surfactants and/or polymers). A combination of stabilizers like Tween 80 and Poloxamer 188 can be effective.[9][16]
A stable nanosuspension with a low Polydispersity Index (PDI) and a sufficiently high absolute zeta potential value to prevent particle aggregation.
Ostwald Ripening
Select a stabilizer that effectively adsorbs onto the nanoparticle surface to prevent the growth of larger particles at the expense of smaller ones.
Reduced particle size growth over time, leading to improved long-term stability of the nanosuspension.
Inappropriate processing parameters
Optimize the parameters of the nanoparticle production method (e.g., homogenization pressure and number of cycles in high-pressure homogenization, or solvent-antisolvent addition rate in nanoprecipitation).[16]
Formation of smaller, more uniform nanoparticles with improved stability.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Aprepitant Formulations in Rats
Reducing variability in animal studies using (1R,2S,3R)-Aprepitant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S,3R)-Aprepitant in animal studies. Our...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S,3R)-Aprepitant in animal studies. Our goal is to help you mitigate variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (1R,2S,3R)-Aprepitant and what is its primary mechanism of action?
A1: (1R,2S,3R)-Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary mechanism of action involves blocking the binding of Substance P (SP), a neuropeptide, to NK1 receptors located in the central and peripheral nervous systems.[1][3] Substance P is a key neurotransmitter involved in the vomiting reflex, and by inhibiting its action, aprepitant (B1667566) effectively reduces the likelihood of emesis.[1][3]
Q2: What are the common applications of (1R,2S,3R)-Aprepitant in animal studies?
A2: In animal models, aprepitant is primarily used to study and prevent nausea and vomiting induced by chemotherapeutic agents, such as cisplatin.[2] It is effective against both the acute and delayed phases of emesis.[2] Animal studies have been crucial in demonstrating its efficacy and mechanism of action before its successful translation to clinical use.[2]
Q3: How is (1R,2S,3R)-Aprepitant metabolized in common laboratory animal species?
A3: Aprepitant undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[2] The metabolic profiles of aprepitant are qualitatively similar in rats and dogs.[4] Key metabolic pathways include N-dealkylation and oxidation of the morpholine (B109124) ring.[4] Glucuronidation is also a significant route of metabolism and excretion in both rats and dogs.[4]
Q4: What are some known factors that can contribute to variability in animal studies with aprepitant?
A4: Variability in animal studies using aprepitant can arise from several factors:
Formulation: As a poorly water-soluble compound (BCS Class II), the formulation of aprepitant can significantly impact its dissolution and absorption, leading to variable plasma concentrations.[5] Nanoparticle formulations have been shown to improve bioavailability and reduce food effect variability in dogs.
Food Effects: The absorption of early tablet formulations of aprepitant was significantly affected by the presence of food.[6] The timing of dosing relative to feeding should be consistent across all animals in a study.
Drug-Drug Interactions: Aprepitant is a moderate inhibitor and an inducer of CYP3A4, and an inducer of CYP2C9.[7] Co-administration with other drugs metabolized by these enzymes can lead to altered plasma concentrations and variable efficacy or toxicity.
Species-Specific Metabolism: While metabolic pathways are generally similar between rats and dogs, quantitative differences in metabolism and excretion can lead to species-specific pharmacokinetic profiles.[4]
Enterohepatic Circulation: In rats, an unstable glucuronide metabolite of aprepitant is present in bile but not feces, suggesting the potential for enterohepatic circulation, which can contribute to variability in drug exposure.[4]
Troubleshooting Guides
Problem 1: Inconsistent or Lower-Than-Expected Efficacy
Symptoms:
High variability in the antiemetic response between individual animals.
The observed efficacy is lower than what is reported in the literature for a similar dose.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Inadequate Formulation/Solubility
Aprepitant has low aqueous solubility. Ensure the formulation is appropriate for the route of administration. For oral dosing, consider using a suspension with a suitable vehicle (e.g., 0.5% methylcellulose) or a nanoformulation to improve dissolution and absorption. For intravenous administration, use a well-characterized injectable emulsion.
Improper Dosing Technique
For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which would lead to no systemic exposure. Verify the dosing volume based on the animal's body weight.
Variability in Food Intake
Standardize the feeding schedule for all animals. Administer aprepitant at a consistent time relative to feeding to minimize variability in absorption.
Drug Degradation
Prepare fresh dosing solutions and store them appropriately. The stability of aprepitant in various vehicles can be limited. For example, an extemporaneously prepared oral suspension in Ora-Blend® is stable for at least 90 days when refrigerated.[8]
Metabolic Differences
Be aware of the animal strain and species being used, as metabolic rates can differ. If possible, measure plasma concentrations of aprepitant to correlate exposure with efficacy.
Problem 2: Unexpected Adverse Events in Animals
Symptoms:
Observation of clinical signs not typically associated with the disease model, such as lethargy, weight loss, or changes in behavior.
In rats, high doses have been associated with hepatocellular hypertrophy and thyroid follicular cell hyperplasia.[7]
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Vehicle Toxicity
Ensure the vehicle used for dosing is well-tolerated at the administered volume and concentration. Conduct a vehicle-only control group to assess for any adverse effects of the vehicle itself.
Drug-Drug Interactions
If co-administering aprepitant with other compounds, consider the potential for drug-drug interactions that could increase the toxicity of either compound. Aprepitant's inhibition of CYP3A4 can increase the plasma concentration of co-administered drugs metabolized by this enzyme.
Dose-Related Toxicity
The observed adverse events may be dose-dependent. Consider performing a dose-range-finding study to identify the maximum tolerated dose in your specific animal model and strain.
Species-Specific Sensitivity
Different species may exhibit unique sensitivities to aprepitant. Review literature for known toxicities in the species you are using. For example, testicular degeneration and prostatic atrophy were observed in male dogs at higher doses.
Problem 3: High Variability in Pharmacokinetic Data
Symptoms:
Large standard deviations in plasma concentration measurements at various time points.
Inconsistent Cmax and AUC values between animals in the same dosing group.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Inconsistent Oral Absorption
As mentioned, formulation and food effects are major contributors. Utilize an optimized formulation and standardized feeding protocols.
Enterohepatic Recirculation
In rats, enterohepatic recirculation of a glucuronide metabolite can cause secondary peaks in the plasma concentration-time profile, contributing to variability.[4] Be aware of this possibility when analyzing pharmacokinetic data in this species.
Analytical Method Issues
Ensure the bioanalytical method for quantifying aprepitant in plasma is validated and robust. Issues with sample collection, processing (e.g., hemolysis), or storage can also introduce variability.
Individual Animal Differences
Natural biological variability in metabolism and clearance exists between animals. Ensure a sufficient number of animals per group to obtain statistically meaningful data.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of (1R,2S,3R)-Aprepitant in Different Animal Species
Note: The data presented are approximate values compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence these parameters.
Experimental Protocols
Protocol 1: Oral Administration of (1R,2S,3R)-Aprepitant Suspension in Rats
Appropriately sized oral gavage needles (e.g., 18-gauge for adult rats)
Syringes
Procedure:
Preparation of Vehicle: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.
Preparation of Aprepitant Suspension:
Calculate the required amount of aprepitant and vehicle based on the desired dose and the number of animals.
Weigh the aprepitant powder accurately.
Levigate the aprepitant powder with a small amount of the vehicle in a mortar to form a smooth paste.
Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension. A magnetic stirrer can be used for this step.
Dosing:
Weigh each rat immediately before dosing to determine the precise volume to be administered.
Gently restrain the rat.
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib.
Draw the calculated volume of the aprepitant suspension into a syringe attached to the gavage needle.
Carefully insert the gavage needle into the esophagus and administer the suspension slowly.
Monitor the animal for any signs of distress after dosing.
Protocol 2: Intravenous Administration of (1R,2S,3R)-Aprepitant Emulsion in Mice
Materials:
Commercially available (1R,2S,3R)-Aprepitant injectable emulsion (e.g., CINVANTI®) or a custom-prepared formulation.
If using a commercial formulation, follow the manufacturer's instructions for preparation and dilution. CINVANTI® can be administered as a slow intravenous push over 2 minutes.
If preparing a custom emulsion, ensure it is sterile and has a particle size suitable for intravenous injection.
Dosing:
Weigh each mouse immediately before dosing to calculate the required injection volume.
Place the mouse in a suitable restrainer to immobilize it and expose the tail vein.
Swab the tail with 70% ethanol (B145695) to clean the injection site and aid in vein visualization.
Draw the calculated volume of the aprepitant emulsion into a syringe.
Carefully insert the needle into the lateral tail vein and inject the solution slowly.
Observe the injection site for any signs of extravasation.
Monitor the animal for any adverse reactions following the injection.
Mandatory Visualizations
Signaling Pathway of Aprepitant
Caption: Mechanism of action of (1R,2S,3R)-Aprepitant in preventing emesis.
Comparative Efficacy of (1R,2S,3R)-Aprepitant Versus Other Stereoisomers: A Guide for Researchers
Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor, which is instrumental in mediating the biological effects of Substance P, a neuropeptide involved in emesis and other central nervous system proces...
Author: BenchChem Technical Support Team. Date: December 2025
Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor, which is instrumental in mediating the biological effects of Substance P, a neuropeptide involved in emesis and other central nervous system processes.[1] The molecular structure of Aprepitant contains three chiral centers, giving rise to a total of eight possible stereoisomers. The clinically utilized and pharmacologically active form is (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine.[2]
Stereoisomers of Aprepitant
The eight stereoisomers of Aprepitant are defined by the spatial arrangement of substituents at the three chiral centers. The absolute configurations for each isomer are presented in the table below.
Stereoisomer Designation
Absolute Configuration
Isomer 1 (Aprepitant)
(1R, 2S, 3R)
Isomer 2
(1S, 2R, 3S)
Isomer 3
(1R, 2R, 3R)
Isomer 4
(1S, 2S, 3S)
Isomer 5
(1R, 2R, 3S)
Isomer 6
(1S, 2S, 3R)
Isomer 7
(1R, 2S, 3S)
Isomer 8
(1S, 2R, 3R)
Comparative Efficacy Data
Direct, publicly available experimental data comparing the binding affinity (Ki) and functional inhibitory activity (IC50) of all eight stereoisomers of Aprepitant at the NK1 receptor is limited. The available data predominantly focuses on the clinically approved (1R,2S,3R)-Aprepitant.
Stereoisomer
NK1 Receptor Binding Affinity (Ki)
NK1 Receptor Functional Inhibition (IC50)
(1R,2S,3R)-Aprepitant
~0.1 - 0.2 nM
~0.5 - 1.0 nM
Other Stereoisomers
Data not publicly available
Data not publicly available
The high affinity and potency of (1R,2S,3R)-Aprepitant for the NK1 receptor are well-documented, contributing to its clinical efficacy as an antiemetic.[2] The lack of accessible data for the other seven stereoisomers highlights a significant gap in the understanding of the structure-activity relationship (SAR) for this class of compounds. Such data would be invaluable for optimizing the pharmacological profile of future NK1 receptor antagonists.
Experimental Protocols
To facilitate further research into the comparative efficacy of Aprepitant stereoisomers, detailed methodologies for key experiments are provided below.
NK1 Receptor Binding Assay
This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
Membrane preparations from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor antagonist.
Test compounds: Each stereoisomer of Aprepitant.
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4.
Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.
Scintillation cocktail.
Glass fiber filters.
96-well filter plates.
Scintillation counter.
Procedure:
In a 96-well filter plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (Aprepitant stereoisomer).
Initiate the binding reaction by adding the cell membrane preparation to each well.
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Allow the filters to dry, and then add scintillation cocktail to each well.
Quantify the amount of bound radioactivity using a scintillation counter.
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by the activation of the NK1 receptor by its natural ligand, Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium levels.
Materials:
Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
Substance P (agonist).
Test compounds: Each stereoisomer of Aprepitant.
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
A fluorescence plate reader capable of kinetic reading.
Procedure:
Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
After incubation, wash the cells with assay buffer to remove excess dye.
Add varying concentrations of the test compound (Aprepitant stereoisomer) to the wells and incubate for a predetermined time to allow for receptor binding.
Measure the baseline fluorescence using the plate reader.
Add a fixed concentration of Substance P to all wells to stimulate the NK1 receptor.
Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
The ability of the test compound to inhibit the Substance P-induced calcium increase is quantified. The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, is then determined.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental workflow for comparing Aprepitant stereoisomers.
Validating the Antiemetic Effect of (1R,2S,3R)-Aprepitant in Ferrets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antiemetic properties of (1R,2S,3R)-Aprepitant in ferret models of emesis. It includes supporting expe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiemetic properties of (1R,2S,3R)-Aprepitant in ferret models of emesis. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other antiemetic agents.
Introduction to (1R,2S,3R)-Aprepitant and the Ferret Model
(1R,2S,3R)-Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, activated by the neuropeptide Substance P, is a key component in the central and peripheral pathways that trigger emesis (vomiting). Ferrets are a well-established and valuable animal model for studying emesis due to their emetic reflex, which is similar to that of humans, and their sensitivity to a wide range of emetogenic stimuli, including chemotherapeutic agents and opioids.[1][2]
Mechanism of Action: The NK1 Receptor Signaling Pathway
Emesis is a complex physiological process involving multiple neurotransmitter systems. A crucial pathway involves the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family.[3][4] This interaction initiates a signaling cascade that leads to the generation of emetic signals in the brainstem.
Activation of the NK1 receptor by Substance P triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC).[3][4] Downstream of PKC, the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are implicated in the propagation of the emetic signal.[5] (1R,2S,3R)-Aprepitant competitively blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this entire signaling cascade and preventing the transmission of the emetic signal.[6]
Figure 1: Simplified signaling cascade of the NK1 receptor in emesis.
Experimental Protocols
The ferret model of emesis is instrumental in evaluating the efficacy of antiemetic drugs. The following are detailed protocols for inducing emesis using cisplatin (B142131) and morphine, two commonly used emetogens in preclinical studies.
Cisplatin-Induced Emesis in Ferrets
This model is highly relevant for studying chemotherapy-induced nausea and vomiting (CINV). Cisplatin induces both an acute phase (within the first 24 hours) and a delayed phase (24-72 hours post-administration) of emesis.[2][7]
Materials:
Male ferrets (1-2 kg)
Cisplatin solution (dissolved in 0.9% saline)
(1R,2S,3R)-Aprepitant or other test compounds
Vehicle for test compounds (e.g., sterile water, saline)
Acclimation: House ferrets individually and allow them to acclimate to the laboratory environment for at least one week before the experiment. Provide food and water ad libitum.
Fasting: Fast the animals for 12-18 hours before the administration of cisplatin, with water remaining available.
Drug Administration:
Administer (1R,2S,3R)-Aprepitant or the vehicle control orally (p.o.) or intravenously (i.v.) at a predetermined time before cisplatin challenge (e.g., 1-2 hours).
Administer cisplatin intraperitoneally (i.p.) at a dose of 5-10 mg/kg.[2][7]
Observation:
Immediately after cisplatin administration, place each ferret in an individual observation cage.
Continuously observe the animals for at least 4 hours for the acute phase and up to 72 hours for the delayed phase.
Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content). An emetic episode is typically defined as a single vomit or a series of retches.
Data Analysis:
Calculate the total number of emetic episodes for each animal.
Compare the mean number of emetic episodes between the control and treated groups using appropriate statistical methods (e.g., t-test, ANOVA).
The efficacy of the antiemetic is expressed as the percentage inhibition of emesis compared to the vehicle-treated group.
Morphine-Induced Emesis in Ferrets
This model is useful for investigating opioid-induced nausea and vomiting (OINV).
Acclimation and Fasting: Follow the same procedures as for the cisplatin model.
Drug Administration:
Administer (1R,2S,3R)-Aprepitant or the vehicle control at a predetermined time before the morphine challenge.
Administer morphine subcutaneously (s.c.) at a dose of 0.1-0.9 mg/kg.[8][9]
Observation:
Observe the animals continuously for a period of 2-4 hours following morphine administration.
Record the number of retches and vomits.
Data Analysis:
Analyze the data as described for the cisplatin-induced emesis model.
Figure 2: General experimental workflow for assessing antiemetic efficacy.
Comparative Efficacy of (1R,2S,3R)-Aprepitant
The following tables summarize the quantitative data from various studies, comparing the antiemetic efficacy of (1R,2S,3R)-Aprepitant with other agents in ferret models.
Table 1: Efficacy of (1R,2S,3R)-Aprepitant in Cisplatin-Induced Emesis
The data consistently demonstrate that (1R,2S,3R)-Aprepitant is a highly effective antiemetic in ferret models of both chemotherapy- and opioid-induced emesis. Its mechanism of action, through the blockade of the NK1 receptor signaling pathway, provides a distinct advantage, particularly in the management of delayed emesis, which is often poorly controlled by other antiemetic classes such as 5-HT3 receptor antagonists.
Comparative studies show that while 5-HT3 receptor antagonists like ondansetron are effective, particularly in the acute phase of CINV, the combination with an NK1 receptor antagonist like aprepitant provides superior and more complete protection, especially against delayed emesis.[11][12] Furthermore, newer generation NK1 receptor antagonists such as netupitant and casopitant also show high efficacy, indicating the robustness of targeting the NK1 receptor for antiemetic therapy.
The ferret model remains a critical tool for the preclinical validation of novel antiemetic agents. The detailed protocols and comparative data presented in this guide underscore the potent antiemetic effects of (1R,2S,3R)-Aprepitant and support its clinical utility in the prevention of nausea and vomiting.
A Head-to-Head Comparison: (1R,2S,3R)-Aprepitant Versus Ondansetron for Postoperative Nausea and Vomiting
An evidence-based guide for researchers and drug development professionals on the comparative efficacy and mechanisms of (1R,2S,3R)-Aprepitant and ondansetron (B39145) in the management of postoperative nausea and vomiti...
Author: BenchChem Technical Support Team. Date: December 2025
An evidence-based guide for researchers and drug development professionals on the comparative efficacy and mechanisms of (1R,2S,3R)-Aprepitant and ondansetron (B39145) in the management of postoperative nausea and vomiting (PONV).
Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, affecting patient satisfaction and potentially leading to adverse clinical outcomes. While ondansetron, a serotonin (B10506) 5-HT3 receptor antagonist, has long been a cornerstone of PONV prophylaxis, the introduction of neurokinin-1 (NK-1) receptor antagonists like (1R,2S,3R)-Aprepitant has provided a valuable alternative with a distinct mechanism of action. This guide provides a comprehensive comparison of these two agents, supported by clinical trial data, detailed experimental protocols, and mechanistic insights.
Efficacy in Clinical Trials: A Quantitative Comparison
Numerous studies have demonstrated the efficacy of aprepitant (B1667566) in preventing PONV, often showing superiority over ondansetron, particularly in preventing vomiting.[1][2] A systematic review and meta-analysis of 12 studies involving 2729 patients found that aprepitant was significantly more effective than ondansetron in preventing PONV.[1] The incidence of PONV was 12.5% in the aprepitant group compared to 28.5% in the ondansetron group.[1] Furthermore, aprepitant has been shown to be effective in preventing vomiting on both the first and second postoperative days.[3][4][5]
The combination of aprepitant with ondansetron has also been shown to be more effective than ondansetron alone.[1] This combination resulted in a lower incidence of PONV (11.3% vs. 26.8%) and a higher complete response rate (38.1% vs. 26.84%).[1]
Below is a summary of key efficacy data from comparative clinical trials:
The superior efficacy of aprepitant, particularly in preventing delayed nausea and vomiting, can be attributed to its unique mechanism of action which targets a different pathway in the emetic reflex compared to ondansetron.
Ondansetron: Blocking Serotonin's Signal
Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor.[9] Serotonin is released from enterochromaffin cells in the gastrointestinal tract in response to surgical trauma or anesthetic agents.[4] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, ultimately inducing the vomiting reflex.[4][10] By blocking these receptors, ondansetron interrupts this signaling cascade. The activation of 5-HT3 receptors leads to an influx of calcium ions, which in turn activates downstream signaling pathways involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2).[1][11]
Ondansetron's Mechanism of Action
(1R,2S,3R)-Aprepitant: Intercepting the Substance P Pathway
Aprepitant is a selective antagonist of the neurokinin-1 (NK-1) receptor.[9] The primary ligand for this receptor is Substance P, a neuropeptide found in high concentrations in the NTS and CTZ.[8][12] Various emetogenic stimuli, including chemotherapy and surgery, can trigger the release of Substance P in the brainstem.[13] By binding to and blocking the NK-1 receptor, aprepitant prevents Substance P from initiating the downstream signaling that leads to emesis.[12] This central action makes it effective against both acute and delayed PONV.
Aprepitant's Mechanism of Action
Representative Experimental Protocol for a Comparative Clinical Trial
The following outlines a typical double-blind, randomized controlled trial design for comparing the efficacy of (1R,2S,3R)-Aprepitant and ondansetron for PONV prophylaxis.
Clinical Trial Workflow
Methodology Details:
Patient Population: Adult patients scheduled for elective surgery under general anesthesia with a high risk for PONV (e.g., based on Apfel score).[14]
Randomization and Blinding: Patients are randomly assigned to receive either aprepitant or ondansetron in a double-blind manner. A placebo control for each active drug is used to maintain blinding.[15][16]
Intervention:
(1R,2S,3R)-Aprepitant Group: Receives a single oral dose of aprepitant (typically 40 mg or 80 mg) 1 to 3 hours before the induction of anesthesia.[15][16]
Ondansetron Group: Receives a single intravenous dose of ondansetron (typically 4 mg) at the end of surgery.[15][17]
Anesthesia: A standardized anesthetic protocol is used for all patients to minimize confounding variables.
Data Collection and Outcome Measures:
Primary Outcome: Complete response, defined as no emetic episodes and no use of rescue antiemetics within 24 hours postoperatively.[18]
Secondary Outcomes:
Incidence and severity of nausea, assessed using a verbal rating scale (VRS) or visual analog scale (VAS) at predefined intervals (e.g., 0-2h, 2-24h, and 24-48h post-op).[18]
Incidence of vomiting.
Time to first emetic episode.
Number of patients requiring rescue antiemetics.
Patient satisfaction with antiemetic therapy.
Conclusion
(1R,2S,3R)-Aprepitant offers a significant advancement in the prevention of PONV, demonstrating superior efficacy, particularly in the prevention of vomiting, when compared to ondansetron. Its distinct mechanism of action, targeting the NK-1 receptor and the Substance P pathway, provides a valuable therapeutic option, especially for high-risk patients and in multimodal antiemetic regimens. For researchers and drug development professionals, the robust clinical data and well-defined mechanistic pathways of aprepitant underscore its importance in the evolving landscape of PONV management. Future research may continue to explore optimal dosing strategies and its role in specific surgical populations.
Cross-Reactivity of (1R,2S,3R)-Aprepitant with Neurokinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the binding affinity and cross-reactivity of (1R,2S,3R)-Aprepitant across the three main neurokinin (NK) rece...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and cross-reactivity of (1R,2S,3R)-Aprepitant across the three main neurokinin (NK) receptors: NK1, NK2, and NK3. The information presented is supported by experimental data to aid in research and drug development decisions.
(1R,2S,3R)-Aprepitant is a potent and highly selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its primary clinical application is in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3][4] The therapeutic efficacy of Aprepitant (B1667566) is directly linked to its high affinity for the NK1 receptor, the primary receptor for the neurotransmitter Substance P. Understanding the selectivity profile of Aprepitant is crucial for assessing its potential off-target effects and for the development of new therapeutics targeting the neurokinin system.
Comparative Binding Affinity of Aprepitant
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound, such as Aprepitant, to displace the radiolabeled ligand is measured, and from this, the inhibitory concentration 50% (IC50) is determined. The IC50 value represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
The following table summarizes the IC50 values for Aprepitant at human cloned NK1, NK2, and NK3 receptors, demonstrating its remarkable selectivity for the NK1 receptor.
As the data indicates, Aprepitant is approximately 45,000-fold more selective for the human NK1 receptor over the NK2 receptor and 3,000-fold more selective over the NK3 receptor.[1] This high degree of selectivity suggests a very low probability of off-target effects mediated by NK2 or NK3 receptor blockade at therapeutic concentrations of Aprepitant.
Neurokinin Receptor Signaling Pathways
Neurokinin receptors are members of the G protein-coupled receptor (GPCR) superfamily. Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Some studies also suggest that neurokinin receptors can couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Fig. 1: Gq-coupled signaling pathway for neurokinin receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific neurokinin receptor.
1. Materials:
Cell membranes prepared from a cell line stably expressing the human neurokinin receptor of interest (e.g., CHO-K1 cells).
Radiolabeled ligand specific for the receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]Neurokinin A for NK2, or [³H]Senktide for NK3).
Unlabeled test compound (Aprepitant).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
Glass fiber filters.
Scintillation cocktail and a scintillation counter.
2. Procedure:
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (Aprepitant). Incubate at room temperature for a specified time to reach equilibrium.
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the total binding minus the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand).
Fig. 2: Workflow for a radioligand competition binding assay.
This protocol describes a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
1. Materials:
A cell line stably expressing the human neurokinin receptor of interest (e.g., HEK293 or CHO cells).
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
Agonist for the specific receptor (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3).
Test compound (Aprepitant).
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
A fluorescence plate reader with an injection system.
2. Procedure:
Cell Plating: Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound (Aprepitant) or vehicle for a specified period.
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
Agonist Stimulation: Inject a fixed concentration of the agonist into the wells and immediately begin recording the change in fluorescence over time.
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the concentration of the antagonist (Aprepitant) that causes a 50% inhibition of the agonist-induced response (IC50 or pA2 value).
Fig. 3: Workflow for a functional calcium mobilization assay.
Conclusion
The available experimental data unequivocally demonstrates that (1R,2S,3R)-Aprepitant is a highly selective antagonist for the human NK1 receptor. Its affinity for the NK2 and NK3 receptors is significantly lower, by several orders of magnitude. This high selectivity profile is a key pharmacological feature of Aprepitant, minimizing the potential for off-target effects related to the blockade of other neurokinin receptors. For researchers and drug development professionals, this data underscores the specificity of Aprepitant as a tool for studying NK1 receptor-mediated processes and as a therapeutic agent with a well-defined mechanism of action. Further functional assays would be expected to confirm the lack of significant antagonistic activity at NK2 and NK3 receptors at clinically relevant concentrations.
A Head-to-Head Comparison of Aprepitant and Fosaprepitant Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
A comprehensive guide for researchers and drug development professionals on the clinical equivalence and distinct administrative profiles of Aprepitant (B1667566) and its prodrug, Fosaprepitant (B1673561). Aprepitant and...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and drug development professionals on the clinical equivalence and distinct administrative profiles of Aprepitant (B1667566) and its prodrug, Fosaprepitant (B1673561).
Aprepitant and its intravenous prodrug, Fosaprepitant, are highly selective neurokinin-1 (NK-1) receptor antagonists integral to the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] Fosaprepitant is rapidly converted to Aprepitant in the body, making their pharmacological activity identical.[4][5][6] This guide provides a detailed comparison of their efficacy, supported by clinical trial data, experimental protocols, and an overview of their shared mechanism of action.
Efficacy Data: A Tale of Non-Inferiority
Clinical evidence has robustly demonstrated that a single intravenous dose of Fosaprepitant is non-inferior to a standard 3-day oral regimen of Aprepitant in preventing CINV in patients undergoing highly emetogenic chemotherapy (HEC).[3][7][8] The primary measure of efficacy in these trials is the rate of "complete response," defined as no vomiting and no use of rescue medication.
A pivotal multicenter, randomized, double-blind, double-dummy, phase III trial directly compared a single 150 mg intravenous dose of Fosaprepitant with a 3-day oral Aprepitant regimen (125 mg on day 1, followed by 80 mg on days 2 and 3).[3][7] Both regimens were administered in combination with a 5-HT3 receptor antagonist and dexamethasone (B1670325). The results, summarized in the table below, show comparable efficacy between the two treatment arms across different phases of CINV.[7]
Efficacy Endpoint
Fosaprepitant Regimen (Single IV Dose)
Aprepitant Regimen (3-Day Oral)
P-value
Complete Response (Overall Phase: 0-120h)
71.96%
69.35%
0.4894
Complete Response (Delayed Phase: 25-120h)
75.08%
73.07%
0.5900
No Vomiting (Overall Phase: 0-120h)
74.45%
73.68%
0.8575
No Vomiting (Acute Phase: 0-24h)
91.90%
88.54%
0.1845
No Vomiting (Delayed Phase: 25-120h)
76.32%
75.85%
0.9265
Data from a multicenter, randomized, double-blind, positive-controlled phase III trial.[7]
A similar study conducted in a Chinese patient population receiving cisplatin-based chemotherapy also concluded that the single-dose intravenous Fosaprepitant regimen was non-inferior to the 3-day oral Aprepitant regimen.[8] Furthermore, a study in children with tumors suggested that Fosaprepitant had a greater complete response rate than Aprepitant in preventing acute vomiting.[9] These findings underscore the clinical equivalence of the two drugs in terms of their antiemetic efficacy. The choice between Fosaprepitant and Aprepitant may therefore be guided by patient-specific factors, such as the ability to tolerate oral medication.[4][10]
Experimental Protocols
The head-to-head non-inferiority trials were meticulously designed to provide a robust comparison between the two treatment regimens. Below is a summary of the typical experimental protocol employed in these studies.
Study Design:
A multicenter, randomized, double-blind, double-dummy, parallel-group, positive-controlled design.[7][8]
Patient Population:
Adult patients scheduled to receive their first course of high-dose cisplatin-based chemotherapy.[7]
Treatment Arms:
Fosaprepitant Group: Received a single intravenous infusion of Fosaprepitant (150 mg) on day 1, along with oral placebo on days 1, 2, and 3.
Aprepitant Group: Received an oral capsule of Aprepitant (125 mg) on day 1 and oral placebo on days 2 and 3, along with an intravenous placebo infusion on day 1.
Concomitant Medications:
All patients in both groups received a standard antiemetic regimen consisting of a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone) on day 1. The dexamethasone dose was adjusted on subsequent days in the Aprepitant group to account for the drug interaction.[7]
Efficacy Assessments:
Primary Endpoint: Complete response (no emetic episodes and no use of rescue therapy) in the overall phase (0 to 120 hours post-chemotherapy).[7][8]
Secondary Endpoints: Complete response in the acute (0 to 24 hours) and delayed (25 to 120 hours) phases; incidence of no vomiting in the overall, acute, and delayed phases.[7][8]
Statistical Analysis:
The primary analysis was a non-inferiority comparison of the complete response rates between the two groups. The non-inferiority margin was typically set at -10 percentage points.[7][8]
Below is a graphical representation of the experimental workflow.
A Comparative Guide to the Pharmacokinetics of (1R,2S,3R)-Aprepitant Across Species
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the pharmacokinetic profiles of (1R,2S,3R)-Aprepitant, a potent and selective Neurokinin-1 (NK1) receptor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of (1R,2S,3R)-Aprepitant, a potent and selective Neurokinin-1 (NK1) receptor antagonist, across different species, including humans, rats, and dogs. Understanding the interspecies differences in drug absorption, distribution, metabolism, and excretion is crucial for the preclinical development and successful clinical translation of pharmaceutical compounds. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the underlying biological pathways and logical frameworks used in cross-species pharmacokinetic analysis.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Aprepitant in humans, rats, and dogs. While extensive data is available for humans, specific quantitative values for some parameters in preclinical species are less frequently reported in publicly available literature.
The following protocols describe generalized methodologies for conducting oral and intravenous pharmacokinetic studies of Aprepitant in preclinical species.
Oral Administration Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration.
Dosing: Aprepitant is typically formulated as a suspension and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of Aprepitant are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Intravenous Administration Pharmacokinetic Study in Dogs
Animal Model: Beagle dogs are a common model for this type of study.
Dosing: A sterile solution of Aprepitant is administered as an intravenous bolus or infusion at a specific dose (e.g., 1 mg/kg).
Blood Sampling: Blood samples are collected from a peripheral vein at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
Sample Processing: Similar to the rat protocol, blood is collected into anticoagulant-containing tubes, centrifuged to obtain plasma, and stored at -80°C.
Bioanalysis: Aprepitant concentrations in dog plasma are quantified using a validated LC-MS/MS method.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of Aprepitant and the processes involved in its pharmacokinetic evaluation, the following diagrams are provided.
A Comparative Analysis of (1R,2S,3R)-Aprepitant and Dexamethasone in the Management of Delayed Chemotherapy-Induced Nausea and Vomiting
A comprehensive review of the efficacy, mechanisms of action, and clinical trial data of (1R,2S,3R)-Aprepitant and dexamethasone (B1670325) for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). D...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of the efficacy, mechanisms of action, and clinical trial data of (1R,2S,3R)-Aprepitant and dexamethasone (B1670325) for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV).
Delayed nausea and vomiting are significant side effects of chemotherapy that can severely impact a patient's quality of life.[1] This guide provides a detailed comparison of two key therapeutic agents used in the prevention of delayed CINV: Aprepitant (B1667566), a neurokinin-1 (NK1) receptor antagonist, and dexamethasone, a corticosteroid. This analysis is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms, clinical efficacy, and the experimental designs of pivotal studies.
Mechanism of Action
Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[2] By blocking these receptors in the brain, aprepitant prevents substance P from binding and initiating the signaling cascade that leads to nausea and vomiting.[3][4] It has demonstrated efficacy in both the acute and delayed phases of CINV.[2]
Dexamethasone, a potent corticosteroid, is also a cornerstone in CINV prevention.[5][6] Its exact antiemetic mechanism is not fully understood but is thought to involve multiple actions, including anti-inflammatory effects and direct central actions at the solitary tract nucleus.[7][8]
Comparative Efficacy Data
Clinical trials have been conducted to compare the efficacy of aprepitant and dexamethasone in preventing delayed CINV. The following table summarizes the key quantitative data from a pivotal randomized, double-blind study in breast cancer patients treated with anthracycline and cyclophosphamide-based chemotherapy.
Efficacy Endpoint
Aprepitant Group
Dexamethasone Group
P-value
Complete Response (Days 2-5)
79.5%
79.5%
< 1.00
No vomiting or rescue treatment
Complete Response (Day 1)
84.9%
87.6%
< 0.39
Insomnia (Days 2-5)
0.4%
2.9%
< 0.02
Heartburn (Days 2-5)
3.6%
8.1%
< 0.03
Data from a randomized double-blind study comparing aprepitant and dexamethasone in preventing delayed CINV in breast cancer patients.[9][10]
Another phase 3 trial compared an aprepitant-based regimen (aprepitant plus palonosetron) with a dexamethasone-based regimen (dexamethasone plus palonosetron) in patients receiving moderate-emetogenic chemotherapy.[11][12]
Data from a randomized, open-label, phase 3 trial in patients receiving moderate-emetogenic chemotherapy.[11][12]
Experimental Protocols
A key study comparing aprepitant and dexamethasone was a randomized, double-blind trial involving chemotherapy-naive breast cancer patients.[9][13]
Study Design:
Population: 580 enrolled, 551 evaluable chemotherapy-naive patients with breast cancer receiving anthracycline plus cyclophosphamide (B585) chemotherapy.[9][10]
Acute Phase Prophylaxis (Day 1): All patients received intravenous palonosetron (0.25 mg), dexamethasone (8 mg), and oral aprepitant (125 mg) before chemotherapy.[9][13]
Randomization (Days 2-3): Patients were randomly assigned to receive either oral dexamethasone (4 mg twice daily) or oral aprepitant (80 mg once daily).[9][13]
Primary Endpoint: The primary measure of efficacy was the rate of complete response, defined as no vomiting and no use of rescue treatment, from days 2 to 5 after chemotherapy.[9][10]
Secondary Endpoints: Included complete protection, total control, no vomiting, no nausea, and the score on the Functional Living Index-Emesis.[9]
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the aprepitant signaling pathway, the clinical trial workflow, and the logical comparison of the study.
Aprepitant's Mechanism of Action in CINV
Clinical Trial Workflow for Aprepitant vs. Dexamethasone
Logical Framework of the Efficacy Comparison
Conclusion
The evidence from a major randomized controlled trial indicates that in patients with breast cancer receiving anthracycline plus cyclophosphamide chemotherapy and the same antiemetic prophylaxis for acute emesis, aprepitant and dexamethasone have similar efficacy in preventing delayed CINV.[9][13] Notably, the study found that dexamethasone was associated with a significantly higher incidence of insomnia and heartburn.[9][10] However, in a different clinical setting with moderately emetogenic chemotherapy, an aprepitant-based regimen was found to be superior to a dexamethasone-based regimen for preventing delayed CINV.[11][12]
These findings suggest that while both are effective agents, the choice between aprepitant and dexamethasone for delayed CINV may depend on the specific chemotherapy regimen and patient tolerability to potential side effects. Further research is warranted to explore the optimal use of these agents in different patient populations and chemotherapy contexts.
Aprepitant Regimens in Clinical Trials: A Meta-analysis Comparison for Chemotherapy-Induced Nausea and Vomiting
A comprehensive meta-analysis of clinical trials reveals the significant efficacy of Aprepitant-containing regimens in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase followi...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive meta-analysis of clinical trials reveals the significant efficacy of Aprepitant-containing regimens in preventing chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase following treatment. When compared to standard antiemetic therapies, the addition of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist, to a regimen of a 5-HT3 receptor antagonist and a corticosteroid, markedly improves the rate of complete response, defined as no emesis and no use of rescue medication.
This guide provides an objective comparison of Aprepitant regimens with alternative antiemetic therapies, supported by quantitative data from multiple meta-analyses and a detailed overview of the experimental protocols employed in these pivotal clinical trials.
Comparative Efficacy of Aprepitant Regimens
The primary measure of efficacy in CINV clinical trials is the proportion of patients achieving a "complete response" (CR). This is typically assessed in three phases: the acute phase (0-24 hours post-chemotherapy), the delayed phase (24-120 hours post-chemotherapy), and the overall phase (0-120 hours post-chemotherapy).[1]
Meta-analyses consistently demonstrate that a triple-therapy regimen including Aprepitant is superior to standard dual therapy (a 5-HT3 receptor antagonist and dexamethasone). One meta-analysis of 16 randomized controlled trials (RCTs) involving 5,547 patients showed that Aprepitant combination regimens increased the complete response rate in the overall phase from 47% to 63%.[1] The improvement was also significant in the acute phase (81% vs. 73%) and the delayed phase (66% vs. 51%).[1]
Another meta-analysis encompassing 23 RCTs with 7,956 patients further solidified these findings, reporting significantly improved complete responses for the Aprepitant group in all phases.[2][3]
Newer NK-1 receptor antagonists, such as NEPA (a fixed-dose combination of netupitant (B1678218) and palonosetron), have been compared to Aprepitant-based regimens. An individual patient data meta-analysis of six studies (2,767 patients) found that while efficacy was comparable in the acute phase, NEPA-based regimens demonstrated a statistically significant improvement in complete response rates during the delayed and overall phases compared to Aprepitant/fosaprepitant-based regimens.[5][6]
Safety and Tolerability Profile
The addition of Aprepitant to standard antiemetic therapy is generally well-tolerated. Meta-analyses have shown that the incidence of most toxicities is statistically similar between Aprepitant-containing regimens and standard therapy.[1][2][3] However, a slightly higher incidence of fatigue and hiccups has been reported with Aprepitant regimens.[1][2][3] Conversely, some studies have noted a lower rate of neutropenia and constipation in patients receiving Aprepitant.[1][2][3]
The randomized controlled trials included in these meta-analyses generally follow a standardized methodology to ensure the robustness and comparability of the data.
Study Design: The majority of studies are double-blind, randomized, placebo-controlled, or active-comparator trials.
Patient Population: Participants are typically adult cancer patients scheduled to receive either highly emetogenic chemotherapy (HEC), such as high-dose cisplatin, or moderately emetogenic chemotherapy (MEC).[1]
Treatment Regimens:
Aprepitant Regimen (Triple Therapy):
Aprepitant: Typically 125 mg orally on Day 1, followed by 80 mg orally on Days 2 and 3.
5-HT3 Receptor Antagonist: (e.g., ondansetron, granisetron) administered on Day 1.
Corticosteroid: (e.g., dexamethasone) administered on Day 1, often with subsequent doses on Days 2-4.
Standard Regimen (Dual Therapy):
Placebo: Administered in place of Aprepitant on Days 1, 2, and 3.
5-HT3 Receptor Antagonist: Administered on Day 1.
Corticosteroid: Administered on Day 1, with subsequent doses.
Endpoints:
Primary Endpoint: The most common primary endpoint is "complete response" (no emesis and no use of rescue medication) in the overall phase (0-120 hours).[1]
Secondary Endpoints: These often include complete response in the acute and delayed phases, the incidence of nausea, and the time to first emesis.
Visualizing the Mechanisms and Methodologies
To better understand the context of these clinical trials, the following diagrams illustrate the targeted signaling pathway and the typical experimental workflow.
Validating the Antitumor Potential of (1R,2S,3R)-Aprepitant In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro antitumor potential of (1R,2S,3R)-Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist, agains...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antitumor potential of (1R,2S,3R)-Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist, against other relevant compounds. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of In Vitro Antitumor Activity
(1R,2S,3R)-Aprepitant, commercially known as Aprepitant, has demonstrated broad-spectrum antitumor activity across a variety of cancer cell lines. Its primary mechanism of action is the blockade of the NK-1 receptor, which inhibits the proliferative signals induced by its ligand, Substance P. This section provides a comparative summary of the cytotoxic effects of Aprepitant and other NK-1R antagonists.
Table 1: Comparative IC50 Values of NK-1R Antagonists in Breast Cancer Cell Lines
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Table 2: IC50 Values of (1R,2S,3R)-Aprepitant in Other Cancer Cell Lines
Fosaprepitant , a prodrug of Aprepitant, is expected to exhibit similar in vitro antitumor activity upon conversion to Aprepitant. However, specific IC50 values for Fosaprepitant's direct cytotoxic effects on cancer cell lines are not extensively reported in the literature. Its primary evaluation in clinical settings has been for its antiemetic properties.
There is currently a lack of publicly available data directly comparing the in vitro antitumor potential of different stereoisomers of Aprepitant. The commercially available and clinically studied form possesses the (1R,2S,3R) configuration.
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to assess the antitumor potential of (1R,2S,3R)-Aprepitant.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Compound Treatment: Prepare serial dilutions of (1R,2S,3R)-Aprepitant and alternative compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated cells as a control.
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cell Migration Assay (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.
Protocol:
Chamber Preparation: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
Chemoattractant Addition: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the wells.
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 1 x 10⁵ cells in 100 µL of serum-free medium into the upper chamber of the Transwell insert. Add the test compounds at desired concentrations to the upper chamber.
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
Cell Counting: Wash the inserts with PBS and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of (1R,2S,3R)-Aprepitant for a specified time.
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro validation of antitumor potential.
Signaling Pathways Modulated by (1R,2S,3R)-Aprepitant
Caption: Aprepitant's mechanism of antitumor action.
Conclusion
The in vitro data strongly support the antitumor potential of (1R,2S,3R)-Aprepitant across a range of cancer cell types. It induces apoptosis and inhibits cell proliferation and migration, often at micromolar concentrations. Comparative studies indicate that while other NK-1R antagonists like L-733,060 may exhibit greater potency in certain cell lines, Aprepitant remains an effective anti-cancer agent with the significant advantage of being an FDA-approved drug with a well-established safety profile. Further research is warranted to explore its efficacy in combination therapies and to investigate the potential differential activities of its stereoisomers.
Aprepitant's Dual Efficacy in Managing Chemotherapy-Induced Nausea and Vomiting: A Comparative Analysis
Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist, has demonstrated significant efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV), a distressing side effect of ma...
Author: BenchChem Technical Support Team. Date: December 2025
Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist, has demonstrated significant efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV), a distressing side effect of many cancer treatments. This guide provides a comparative analysis of Aprepitant's effectiveness in these two distinct phases of emesis, supported by quantitative data from clinical trials and a detailed overview of its mechanism of action and the experimental protocols used to evaluate its efficacy.
Data Presentation: Aprepitant's Efficacy in Acute vs. Delayed Emesis
The following table summarizes the complete response (CR) rates observed in clinical trials evaluating Aprepitant in combination with standard therapy (a 5-HT3 receptor antagonist and a corticosteroid) for the prevention of CINV. Complete response is defined as no emetic episodes and no use of rescue medication.
Chemotherapy Emetogenicity
Phase of Emesis
Aprepitant + Standard Therapy (Complete Response %)
The data clearly indicates that the addition of Aprepitant to standard antiemetic regimens significantly improves the complete response rates in both the acute and delayed phases of CINV for patients undergoing both highly and moderately emetogenic chemotherapy. Notably, the improvement is particularly pronounced in the delayed phase, a period historically more challenging to manage.[4][6]
Mechanism of Action: The NK-1 Receptor Signaling Pathway
Chemotherapy can induce the release of substance P, a neuropeptide that plays a pivotal role in the emetic reflex. Substance P binds to and activates neurokinin-1 (NK-1) receptors located in the brain's vomiting center.[7][8] Aprepitant functions as a selective antagonist of these NK-1 receptors, effectively blocking the binding of substance P and thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[7][8] This mechanism is distinct from that of 5-HT3 receptor antagonists, which primarily target serotonin (B10506) pathways involved in the acute phase of emesis. The dual-pathway blockade achieved by combining Aprepitant with a 5-HT3 receptor antagonist provides a more comprehensive antiemetic effect.
Essential Safety and Handling Guide for (1R,2S,3R)-Aprepitant in a Research Setting
(1R,2S,3R)-Aprepitant is a potent pharmaceutical compound that requires stringent safety protocols to protect laboratory personnel from potential health risks. This guide provides essential, immediate safety and logistic...
Author: BenchChem Technical Support Team. Date: December 2025
(1R,2S,3R)-Aprepitant is a potent pharmaceutical compound that requires stringent safety protocols to protect laboratory personnel from potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Safety Summary
(1R,2S,3R)-Aprepitant is classified as a hazardous substance. Key hazards identified from safety data sheets (SDS) include:
Suspected of causing cancer (Carcinogenicity Category 2). [1][2]
May cause damage to organs (prostate and testis) through prolonged or repeated exposure. [3][4]
Harmful if swallowed (Acute Toxicity, Oral Category 4). [1][2]
Very toxic to aquatic life with long-lasting effects. [1][2]
Given its hazardous nature, all handling of (1R,2S,3R)-Aprepitant must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling (1R,2S,3R)-Aprepitant. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
PPE Component
Specification
Rationale
Gloves
Double-gloving with chemotherapy-rated nitrile gloves.
Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove.[5]
Gown
Disposable, impermeable gown with a closed front and long sleeves.
Protects against splashes and contamination of personal clothing.
Eye/Face Protection
Chemical splash goggles and a full-face shield.
Ensures complete protection of the eyes and face from splashes and airborne particles.[6][7]
Respiratory Protection
A NIOSH-approved N95 or higher-level respirator.
Necessary when handling the powder form of the compound to prevent inhalation of airborne particles.[8]
Engineering controls are the primary method for minimizing exposure to (1R,2S,3R)-Aprepitant.
For handling powdered (solid) Aprepitant: All weighing and aliquoting must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[9][10] This contains any airborne particles at the source.
For handling solutions of Aprepitant: Work should be conducted in a chemical fume hood to prevent exposure to aerosols or vapors.
Operational Procedures
A systematic approach to handling (1R,2S,3R)-Aprepitant is crucial for safety.
1. Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store (1R,2S,3R)-Aprepitant in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials. The product information from one supplier indicates storage at -20°C.[11]
Maintain an accurate inventory of the compound.
2. Preparation of Solutions:
Before starting, ensure the designated work area (e.g., fume hood) is clean and uncluttered.
Assemble all necessary equipment and reagents.
Don the appropriate PPE as specified in the table above.
Carefully weigh the required amount of powdered Aprepitant in a ventilated enclosure. Use a spatula to handle the powder and avoid generating dust.
When dissolving the compound, add the solvent slowly to the powder to prevent splashing. One source indicates that for maximum solubility in aqueous buffers, Aprepitant should first be dissolved in DMF and then diluted.[11]
3. Experimental Use:
All procedures involving (1R,2S,3R)-Aprepitant or its solutions must be performed in a designated area within a chemical fume hood.
Use luer-lock syringes and other sealed systems where possible to minimize the risk of leaks and spills.
After handling, decontaminate all surfaces with an appropriate cleaning agent.
Wash hands thoroughly after removing gloves.
Disposal Plan
All waste contaminated with (1R,2S,3R)-Aprepitant is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.[12][13]
Solid Waste:
Contaminated PPE (gloves, gowns, etc.), disposable labware (e.g., pipette tips, tubes), and cleaning materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[14][15] These containers are often color-coded (e.g., yellow with a purple lid or red) to indicate cytotoxic waste.[15][16]
Liquid Waste:
Unused solutions containing (1R,2S,3R)-Aprepitant should be collected in a sealed, labeled, and leak-proof hazardous waste container.
Do not dispose of any liquid waste containing Aprepitant down the drain.
Sharps Waste:
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[14][16]
Experimental Workflow for Handling (1R,2S,3R)-Aprepitant
Caption: Workflow for the safe handling of (1R,2S,3R)-Aprepitant in a laboratory setting.